molecular formula C9H3Br2NO2 B3062177 6,7-Dibromoquinoline-5,8-dione CAS No. 18633-05-1

6,7-Dibromoquinoline-5,8-dione

Cat. No.: B3062177
CAS No.: 18633-05-1
M. Wt: 316.93 g/mol
InChI Key: CPZKOUMVYNIHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromoquinoline-5,8-dione is a useful research compound. Its molecular formula is C9H3Br2NO2 and its molecular weight is 316.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dibromoquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Br2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZKOUMVYNIHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292366
Record name 6,7-dibromoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18633-05-1
Record name NSC82128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dibromoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dibromoquinoline-5,8-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBN9K78MS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dibromoquinoline-5,8-dione from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6,7-dibromoquinoline-5,8-dione, a halogenated quinone of significant interest in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 8-hydroxyquinoline. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the logical workflow and a potential biological mechanism of action through diagrams.

The quinoline-5,8-dione scaffold is a core structural motif in numerous biologically active compounds, including several natural and synthetic anticancer agents. The introduction of bromine atoms at the 6 and 7 positions can significantly modulate the electronic properties and biological activity of the molecule, making this compound a valuable target for further derivatization and pharmacological evaluation.

Synthetic Pathway Overview

The synthesis of this compound from 8-hydroxyquinoline is a two-step process. The first step involves the electrophilic bromination of 8-hydroxyquinoline to yield 5,7-dibromo-8-hydroxyquinoline. The subsequent step is the oxidation of the hydroxyl group of the dibrominated intermediate to the corresponding dione.

G Synthetic Workflow: 8-Hydroxyquinoline to this compound start 8-Hydroxyquinoline reagent1 Bromination (Br2, Solvent) start->reagent1 intermediate 5,7-Dibromo-8-hydroxyquinoline reagent2 Oxidation (Oxidizing Agent) intermediate->reagent2 end This compound reagent1->intermediate reagent2->end

Caption: Overall synthetic workflow from the starting material to the final product.

Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

The first step is the direct bromination of 8-hydroxyquinoline. The hydroxyl group at position 8 is an activating group, directing the electrophilic substitution to the 5 and 7 positions of the quinoline ring. Several methods have been reported for this transformation with high yields.

Experimental Protocol

A solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform is added to a solution of 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform over a period of 5 minutes. The reaction mixture is stirred at room temperature for 1 hour. The resulting yellow solid is dissolved in 15 mL of chloroform, washed three times with 15 mL of 5% sodium bicarbonate solution, and dried over anhydrous sodium sulfate. After evaporation of the solvent, the crude product is crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline.[1]

Quantitative Data for Bromination of 8-Hydroxyquinoline
Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
8-HydroxyquinolineBromine (2.05 eq)ChloroformRoom Temp.1 h90[1]
8-HydroxyquinolineBromine in aq. HBrWaterRoom Temp.30 min>90[2]
8-HydroxyquinolineBromine (1.5 eq)Acetonitrile0 °C24 h37 (isolated)[1]

Step 2: Synthesis of this compound

Proposed Experimental Protocol

To a stirred suspension of 5,7-dibromo-8-hydroxyquinoline (1.0 g, 3.3 mmol) in a mixture of acetic acid and water, a solution of sodium bromate in water is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Note: This is a proposed protocol based on similar chemical transformations. The reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization.

Analogous Oxidation Reactions for Quinoline-5,8-dione Synthesis
Starting MaterialOxidizing AgentSolvent/MediumTemperatureYield (%)Reference
2,5-Dimethoxyaniline derivativesNaBrO₃, HBrWater190 °C (demethylation) then RT38-41 (one-pot)[3]
8-HydroxyquinolinetBuOOH, FePcS–SiO₂ catalystAcetonitrile60 °C66[4]
2-substituted-quinolin-8-olSodium chlorate, Hydrochloric acidWater60 °C44-51[5]

Biological Activity and Potential Signaling Pathway

Quinoline-5,8-dione derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[6][7] For some brominated 8-hydroxyquinoline derivatives, one of the proposed mechanisms of anticancer activity is the inhibition of human topoisomerase I.[8] This enzyme plays a critical role in DNA replication and repair by relaxing supercoiled DNA. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

G Potential Mechanism of Action: Topoisomerase I Inhibition cluster_dna DNA Replication/Repair compound This compound topoI Topoisomerase I compound->topoI inhibits dna_relaxed Relaxed DNA topoI->dna_relaxed relaxes dna_break DNA Strand Breaks topoI->dna_break leads to accumulation of dna_supercoiled Supercoiled DNA dna_supercoiled->topoI binds to apoptosis Apoptosis dna_break->apoptosis triggers

Caption: Proposed mechanism of anticancer activity via Topoisomerase I inhibition.

Summary of Physicochemical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
8-HydroxyquinolineC₉H₇NO145.1676White crystalline powder
5,7-Dibromo-8-hydroxyquinolineC₉H₅Br₂NO302.95198-200Yellow needle crystals
This compoundC₉H₃Br₂NO₂316.94Not availableNot available

Conclusion

This technical guide outlines a feasible two-step synthesis of this compound from 8-hydroxyquinoline. While the initial bromination step is well-documented and high-yielding, the subsequent oxidation requires further investigation and optimization based on the proposed protocols derived from analogous reactions. The potent biological activities associated with the quinoline-5,8-dione scaffold, potentially mediated through mechanisms like topoisomerase I inhibition, underscore the importance of this compound as a valuable compound for further research and development in the pharmaceutical and agrochemical industries.

References

Physicochemical properties of 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dibromoquinoline-5,8-dione

Introduction

This compound is a polycyclic aromatic compound belonging to the quinolinequinone class of molecules.[1] This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide spectrum of biological activities.[2][3] Derivatives of quinoline-5,8-dione have demonstrated promising anticancer, antimicrobial, antimalarial, and antifungal properties.[1][4][5] The presence of bromine atoms at the 6 and 7 positions of the quinoline-5,8-dione scaffold enhances the molecule's reactivity, providing a versatile platform for the synthesis of a diverse range of derivatives through reactions like Suzuki-Miyaura cross-coupling.[4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of new therapeutic agents. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H3Br2NO2[1][6]
Molecular Weight 316.93 g/mol [1][6]
CAS Number 18633-05-1[1][6]
Boiling Point 365.7°C at 760 mmHg[6]
Vapor Pressure 1.54E-05 mmHg at 25°C[6]
Flash Point 175°C[6]
Density 2.256 g/cm³[6]
XLogP3 2.5[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 0[6]
Exact Mass 316.85100 Da[6]
Canonical SMILES C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1[1][6]

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of 6,7-dibromoquinoline-5,8-diones involves a three-step, one-pot reaction utilizing the Skraup reaction.[2] This process is advantageous as it avoids the isolation and purification of intermediates, often leading to higher overall yields.[2]

General Procedure for the Three-Step-One-Pot Synthesis of 6,7-Dibromoquinoline-5,8-diones:
  • Ring Formation (Skraup Reaction): An appropriately substituted aniline (e.g., 2,5-dimethoxyaniline) is reacted with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde) in the presence of a strong acid, typically concentrated hydrobromic acid (HBr).[2] The mixture is heated to facilitate the cyclization and formation of the quinoline ring.[2]

  • Didemethylation and Oxidation: The reaction mixture is then heated at a higher temperature for an extended period. During this step, any methoxy groups present on the benzene ring are demethylated to hydroxyl groups, forming a hydroquinone intermediate. This intermediate is subsequently oxidized to the corresponding quinone.[2]

  • Bromination: Sodium bromate (NaBrO3) is added to the reaction mixture. This serves as a source of bromine, which undergoes Michael addition to the C6 and C7 positions of the quinoline-5,8-dione core, yielding the final this compound product.[2]

  • Workup and Purification: The reaction is quenched with water, neutralized with a base such as sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The crude product is then purified using flash column chromatography.[2]

experimental_workflow cluster_synthesis Three-Step-One-Pot Synthesis cluster_purification Workup and Purification start Start: Aniline Derivative + α,β-Unsaturated Aldehyde/Ketone step1 Step 1: Ring Formation (Skraup Reaction) - Reagent: conc. HBr - Condition: Heat (e.g., 70°C) start->step1 step2 Step 2: Didemethylation & Oxidation - Condition: Higher Heat (e.g., 190°C) step1->step2 step3 Step 3: Bromination - Reagent: NaBrO3 step2->step3 workup Workup: - Quench with H2O - Neutralize (NaHCO3) - Extract (Ethyl Acetate) step3->workup purification Purification: Flash Column Chromatography workup->purification end Final Product: This compound purification->end

A flowchart illustrating the three-step-one-pot synthesis of this compound.

Biological Activity and Mechanism of Action

Quinoline-5,8-diones are recognized for their redox-active properties, which are central to their biological mechanisms of action.[4] These compounds can undergo enzymatic reduction to form hydroquinones, a process that can lead to the generation of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[4]

Derivatives of this compound have shown significant potential as antimicrobial and anticancer agents.[1] The bromine atoms at the C6 and C7 positions are crucial for this activity and also serve as reactive sites for further chemical modifications to generate derivatives with enhanced potency and selectivity.[4]

One of the proposed mechanisms for the anticancer activity of certain quinoline derivatives is the inhibition of topoisomerase I.[7] Topoisomerase I is a vital enzyme involved in DNA replication and repair. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[7]

signaling_pathway cluster_cell Cancer Cell compound This compound (or derivative) topoI Topoisomerase I compound->topoI Inhibition dna DNA Replication & Repair topoI->dna Facilitates dna_damage DNA Strand Breaks topoI->dna_damage Prevents repair of breaks apoptosis Apoptosis dna_damage->apoptosis Induces

Proposed mechanism of action for quinoline-dione derivatives via Topoisomerase I inhibition.

Applications in Research and Development

The versatile chemical nature and significant biological activity of this compound make it a valuable scaffold in several areas of research and development:

  • Organic Synthesis: It serves as a key intermediate for the synthesis of more complex heterocyclic compounds.[1]

  • Pharmaceuticals: Its derivatives are actively being investigated for their therapeutic potential against a range of diseases, including cancer and infectious diseases.[1][3]

  • Material Science: The unique electronic properties of the quinoline-dione core suggest potential applications in the development of organic electronic devices and sensors.[1]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a versatile synthetic methodology, make it an attractive starting point for the development of novel therapeutic agents and functional materials. The potent biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of continued research into this fascinating class of molecules. This guide provides a foundational understanding for researchers and developers looking to explore the therapeutic and material applications of this compound and its analogues.

References

Spectroscopic and Synthetic Insights into 6,7-Dibromoquinoline-5,8-dione and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

¹H and ¹³C NMR Spectral Data of Substituted 6,7-Dibromoquinoline-5,8-diones

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-6,7-dibromoquinoline-5,8-dione and 3-methyl-6,7-dibromoquinoline-5,8-dione, as reported in the literature[1]. This information is invaluable for the structural elucidation and verification of these and similar compounds.

Table 1: ¹H NMR Spectral Data of Methyl-6,7-dibromoquinoline-5,8-dione Derivatives [1]

CompoundSolventChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
2-Methyl-6,7-dibromoquinoline-5,8-dioneCDCl₃2.75s--CH₃
7.55d8.0H-3 or H-4
8.33d8.0H-4 or H-3
3-Methyl-6,7-dibromoquinoline-5,8-dioneCDCl₃2.53s--CH₃
8.22-8.26m-H-2 or H-4
8.82-8.86m-H-4 or H-2

Table 2: ¹³C NMR Spectral Data of Methyl-6,7-dibromoquinoline-5,8-dione Derivatives [1]

CompoundSolventChemical Shift (δ) in ppm
2-Methyl-6,7-dibromoquinoline-5,8-dioneCDCl₃23.6, 124.3, 126.6, 134.4, 140.1, 141.2, 144.4, 164.3, 172.7, 174.9
3-Methyl-6,7-dibromoquinoline-5,8-dioneCDCl₃17.2, 126.0, 134.0, 138.0, 140.0, 141.6, 142.6, 154.3, 172.4, 174.2

Experimental Protocols

Synthesis of Methyl-6,7-dibromoquinoline-5,8-diones[1]

A three-step, one-pot reaction is utilized for the synthesis of 2- and 3-methyl-6,7-dibromoquinoline-5,8-diones. This process involves the Skraup reaction for quinoline ring formation, followed by didemethylation and oxidation.

Materials and Reagents:

  • 2,5-Dimethoxyaniline

  • Crotonaldehyde (for 2-methyl derivative) or Methacrolein (for 3-methyl derivative)

  • Concentrated Hydrobromic Acid (48%)

  • Sodium Bromate (NaBrO₃)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred mixture of 2,5-dimethoxyaniline (1.00 g, 6.54 mmol) in concentrated HBr (48%, 15 mL) in a two-neck flask at 20 °C, add the respective α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.00 mL, 12.1 mmol).

  • Heat the reaction mixture to 190 °C for 3 hours.

  • Cool the mixture to room temperature and add water (15 mL) with stirring.

  • Slowly add NaBrO₃ (2.00 g, 13.25 mmol).

  • After stirring for 15 minutes, neutralize the reaction mixture with aqueous NaHCO₃ (10%) and extract with EtOAc.

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., 40% EtOAc/hexane) to yield the desired product.

SynthesisWorkflow Start 2,5-Dimethoxyaniline + Crotonaldehyde/Methacrolein Reaction1 Skraup Reaction (conc. HBr, 190°C, 3h) Start->Reaction1 Reaction2 Oxidation (NaBrO3) Reaction1->Reaction2 Workup Neutralization (NaHCO3) & Extraction (EtOAc) Reaction2->Workup Purification Flash Column Chromatography Workup->Purification Product Methyl-6,7-dibromoquinoline-5,8-dione Purification->Product

Synthetic workflow for methyl-6,7-dibromoquinoline-5,8-diones.
NMR Spectroscopy Protocol

For the structural elucidation of quinoline-5,8-dione derivatives, the following general NMR spectroscopy protocol can be applied.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

Biological Significance and Potential Signaling Pathways

The quinoline-5,8-dione scaffold is a key feature in several natural and synthetic compounds with significant biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antibacterial, and antimalarial agents[2][3].

The biological activity of these compounds is often attributed to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells. This mechanism is a potential pathway for their anticancer effects. Furthermore, the planar quinoline-5,8-dione ring system can intercalate with DNA, potentially interfering with DNA replication and transcription processes.

The bromine atoms at the C-6 and C-7 positions are of particular interest in drug development as they can serve as handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or modulated biological activities[3].

LogicalRelationship Core Quinoline-5,8-dione Scaffold Property1 Redox Cycling Core->Property1 Property2 DNA Intercalation Core->Property2 Property3 Chemical Modification (e.g., at C-6, C-7) Core->Property3 Effect1 Generation of ROS & Oxidative Stress Property1->Effect1 Effect2 Inhibition of DNA Replication/Transcription Property2->Effect2 Effect3 Modulation of Biological Activity Property3->Effect3 Bioactivity Anticancer & Antimicrobial Activity Effect1->Bioactivity Effect2->Bioactivity Effect3->Bioactivity

Logical relationship of the quinoline-5,8-dione scaffold to its biological activity.

References

Mass Spectrometry Analysis of 6,7-Dibromoquinoline-5,8-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 6,7-Dibromoquinoline-5,8-dione, a compound of interest in drug development due to the diverse biological activities of quinoline-5,8-dione derivatives, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental methodologies and data interpretation.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₃Br₂NO₂.[4] Its structure, featuring a quinone ring fused to a pyridine ring, is a key scaffold in various biologically active molecules.[2] The presence of two bromine atoms significantly influences its physicochemical properties and is a key feature in its mass spectrometric analysis due to the characteristic isotopic pattern of bromine.

Chemical Properties:

  • Molecular Formula: C₉H₃Br₂NO₂[4]

  • Molecular Weight: Approximately 316.93 g/mol [4][5]

  • Exact Mass: 316.85100 u[4]

Mass Spectrometry Data and Fragmentation Analysis

Predicted Mass Spectrum Data

The table below summarizes the mass spectrometry data for 2-methyl-6,7-dibromoquinoline-5,8-dione, which can be used as a reference for interpreting the mass spectrum of this compound.[6] The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments, with M+, [M+2]+, and [M+4]+ peaks.[7]

m/z (relative intensity %) for 2-methyl-6,7-dibromoquinoline-5,8-dioneProposed Fragment Ion
333 (70), 331 (95), 329 (39)[M]+ (Molecular Ion)
252 (100), 250 (81)[M - Br]+
196 (51), 194 (43)[M - 2Br]+ or [M - Br - CO - HCN]+
133 (25), 131 (27)Further fragmentation
115 (83)Further fragmentation
63 (45)Further fragmentation
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways typical for aromatic ketones and halogenated compounds.[8] The quinone moiety offers sites for initial cleavages.

A logical fragmentation pathway would be initiated by the loss of a bromine radical, followed by the sequential loss of carbonyl groups (CO) and hydrogen cyanide (HCN) from the heterocyclic ring.

G M [C₉H₃Br₂NO₂]⁺ m/z ≈ 315, 317, 319 F1 [C₉H₃BrNO₂]⁺ m/z ≈ 236, 238 M->F1 - Br F2 [C₈H₃BrNO]⁺ m/z ≈ 208, 210 F1->F2 - CO F3 [C₇H₂BrN]⁺ m/z ≈ 180, 182 F2->F3 - CO

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

A detailed experimental protocol is crucial for the reliable mass spectrometric analysis of this compound. The following outlines a generalized procedure for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) analysis.

Sample Preparation
  • Solubilization: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

High-Resolution Mass Spectrometry (HRMS)
  • Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Spray Voltage (ESI): 3.5 kV (positive mode).

  • Capillary Temperature: 320°C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Mass Resolution: 120,000.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode followed by data-dependent MS/MS (dd-MS²) for fragmentation analysis.

Experimental and Data Analysis Workflow

The overall workflow for the analysis involves several key stages, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Solubilization & Dilution Filt Filtration Prep->Filt Acq MS Analysis (GC-MS or HRMS) Filt->Acq Proc Spectrum Processing Acq->Proc Frag Fragmentation Analysis Proc->Frag Ident Compound Identification Frag->Ident

Caption: General workflow for the mass spectrometry analysis of a chemical compound.

This systematic approach ensures the generation of high-quality data and its accurate interpretation, leading to the unambiguous identification and characterization of this compound. The methodologies and data presented here serve as a valuable resource for researchers engaged in the analysis of this and related quinoline-5,8-dione compounds.

References

In-Depth Technical Guide: Infrared Spectroscopy of 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 6,7-Dibromoquinoline-5,8-dione, a quinone derivative of significant interest in medicinal chemistry and drug development. The document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a plausible biological signaling pathway associated with its derivatives.

Introduction

This compound belongs to the class of quinoline-5,8-diones, a scaffold found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antifungal properties.[1][2] Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups and elucidate the molecular structure of these compounds by measuring the absorption of infrared radiation by their molecular vibrations.[3] For substituted quinolinediones, FT-IR spectroscopy is a particularly useful technique for determining the substitution positions on the quinone ring, a task that can be challenging for NMR spectroscopy alone.[3]

Infrared Spectrum Analysis

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on data from similar compounds and established vibrational frequency ranges for the respective functional groups.[3][4][5]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100 - 3050Weak - MediumAromatic C-H Stretch (Quinoline Ring)
~1680 - 1650StrongC=O Stretch (Asymmetric and Symmetric, Quinone)
~1620 - 1450Medium - StrongC=C and C=N Ring Stretching (Quinoline Ring)
~1375 - 1230MediumC-N Stretch
~1100 - 970MediumIn-plane C-H and C-C Bending
~750 - 650Medium - StrongC-Br Stretch

Note: The carbonyl (C=O) vibrations in 5,8-quinolinedione derivatives typically appear as two separated peaks, which is a key feature for distinguishing them from isomers like 5,8-isoquinolinedione derivatives that often show a single peak.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy for the analysis of solid and liquid samples due to its simplicity and minimal sample preparation.[3] The following protocol describes a typical procedure for obtaining the IR spectrum of a solid powder sample like this compound.

Instrumentation and Materials
  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer (e.g., Nicolet iS50).

  • ATR Accessory: Diamond ATR crystal (e.g., MIRacle from PIKE Technologies).

  • Sample: this compound powder.

  • Cleaning Supplies: Isopropanol, lint-free wipes (e.g., Kimwipes).

Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

    • Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

    • Typical parameters for background collection are a spectral range of 4000–400 cm⁻¹, a resolution of 2 cm⁻¹, and an accumulation of 64 scans.[3]

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

    • Collect the sample spectrum using the same parameters as the background scan (4000–400 cm⁻¹, 2 cm⁻¹ resolution, 64 scans). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Data Processing and Cleaning:

    • If necessary, apply an ATR correction to the collected spectrum. This mathematical correction accounts for the variation in the penetration depth of the evanescent wave with wavelength.[3]

    • After the measurement is complete, release the pressure clamp, carefully remove the bulk of the sample powder, and clean the ATR crystal surface with isopropanol and a lint-free wipe.

Experimental_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Powder Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data Process Data (e.g., ATR Correction) Collect_Sample->Process_Data Clean_Up Clean Crystal Process_Data->Clean_Up

ATR-FTIR Experimental Workflow

Biological Signaling Context

Derivatives of quinoline-5,8-dione are known to exert their biological effects, particularly their anticancer activity, through various mechanisms. One important molecular target is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a process that is often considered a detoxification pathway. However, for certain quinone-based drugs, this reduction can lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress. Furthermore, some amino-derivatives of quinoline-5,8-dione have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax.[6]

Signaling_Pathway Compound This compound (or derivative) NQO1 NQO1 Enzyme Compound->NQO1 interacts with Apoptosis_Regulation Apoptosis Regulation Compound->Apoptosis_Regulation may directly influence ROS Reactive Oxygen Species (ROS) NQO1->ROS may lead to generation of Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 Downregulates Bax->Apoptosis Bcl2->Apoptosis

Plausible Signaling Pathway for Quinoline-5,8-dione Derivatives

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectroscopy of this compound. The tabulated data, derived from analogous compounds, offers a reliable reference for the identification and characterization of this molecule. The detailed ATR-FTIR protocol provides a standardized method for obtaining high-quality spectra. Furthermore, the contextualization of its potential biological mechanism of action through a signaling diagram highlights the relevance of such structural studies in the broader field of drug discovery and development. Continued research and the publication of a definitive experimental spectrum will further solidify our understanding of this important chemical entity.

References

Crystal Structure of 6,7-Dibromoquinoline-5,8-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The substitution pattern on the quinoline ring plays a crucial role in modulating their therapeutic potential.[3] This technical guide focuses on 6,7-Dibromoquinoline-5,8-dione, a key intermediate in the synthesis of more complex bioactive molecules. While a definitive crystal structure for this compound is not publicly available in the searched literature, this document provides a comprehensive overview of its synthesis, chemical properties, and biological significance. To illustrate the core quinoline structure, a detailed crystallographic analysis of the closely related compound, 6,8-Dibromoquinoline, is presented.

Synthesis of Quinoline-5,8-diones

The synthesis of quinoline-5,8-diones can be achieved through several routes. One common method involves a three-step, one-pot reaction starting from a substituted aniline.[4] For instance, the synthesis of 2-methyl-6,7-dibromoquinoline-5,8-dione involves the Skraup reaction of 2,5-dimethoxyaniline with crotonaldehyde to form the quinoline ring, followed by demethylation and subsequent bromination.[4] Another general approach to obtaining this compound involves the bromination and subsequent oxidation of 8-hydroxyquinoline.[3]

The bromine atoms at the C6 and C7 positions are particularly useful as they serve as reactive sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of a diverse library of derivatives.[5]

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of new derivatives.

PropertyValueSource
Molecular Formula C₉H₃Br₂NO₂[3][6]
Molecular Weight 316.93 g/mol [3]
CAS Number 18633-05-1[3][6]
Canonical SMILES C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1[6]

Crystallographic Analysis of 6,8-Dibromoquinoline: A Representative Structure

While the specific crystal structure of this compound is not available, the analysis of 6,8-Dibromoquinoline provides valuable insights into the geometry and packing of a dibrominated quinoline core.[7]

Crystal Data and Structure Refinement

The crystal structure of 6,8-Dibromoquinoline was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[7] The crystallographic data and refinement parameters are presented in the table below.

Parameter6,8-Dibromoquinoline
Formula C₉H₅Br₂N
Molecular Weight 286.94
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.3436 (12)
b (Å) 9.8961 (15)
c (Å) 13.0108 (18)
β (°) 109.589 (17)
Volume (ų) 890.8 (3)
Z 4
Radiation Cu Kα
Temperature (K) 297
μ (mm⁻¹) 11.04
Source:[7]
Molecular Structure

The quinoline ring system in 6,8-Dibromoquinoline is nearly planar.[7] The crystal structure is stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634 (4) Å.[7] Additionally, short Br⋯Br contacts of 3.4443 (13) Å are observed.[7]

Selected Bond Lengths and Angles

The bond lengths and angles in 6,8-Dibromoquinoline are within the normal ranges for such compounds.[7] Selected geometric parameters are provided below.

BondLength (Å)
Br1—C61.898 (6)
Br2—C81.897 (6)
N1—C91.314 (8)
N1—C21.366 (8)
Angle(°)
C9—N1—C2117.4 (6)
C7—C6—Br1119.8 (5)
C7—C8—Br2120.1 (5)
Source:[7]

Experimental Protocols

Synthesis of 6,8-Dibromoquinoline[7]

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to literature methods. To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in benzene (30 ml), a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 g, 6.88 mmol) in freshly distilled and dried benzene (10 ml) is added under an argon atmosphere. The mixture is refluxed at 353 K for 36 hours. After cooling, the dark green solidified mixture is filtered, and the solvent is removed in vacuo. The residue is purified by a short silica column (1/9, EtOAc/hexane) to yield the product. Recrystallization from hexane-chloroform gives colorless plates.

Crystal Structure Determination of 6,8-Dibromoquinoline[7]

Single crystals of 6,8-Dibromoquinoline are obtained by slow evaporation from a hexane-chloroform solution. X-ray diffraction data is collected on an Oxford Diffraction Xcalibur diffractometer with a Ruby Gemini CCD detector using Cu Kα radiation at 297 K. The structure is solved by direct methods and refined by full-matrix least-squares on F².

G Experimental Workflow: Synthesis and Crystallography cluster_synthesis Synthesis cluster_crystallography Crystallography start 6,8-Dibromo-1,2,3,4-tetrahydroquinoline reflux Reflux with DDQ in Benzene start->reflux workup Filtration and Solvent Removal reflux->workup purification Silica Column Chromatography workup->purification product 6,8-Dibromoquinoline purification->product recrystallization Recrystallization (Hexane-Chloroform) product->recrystallization diffraction X-ray Diffraction Data Collection recrystallization->diffraction solution Structure Solution (Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement final_structure Crystal Structure refinement->final_structure

Caption: Workflow for the synthesis and crystallographic analysis of 6,8-Dibromoquinoline.

Biological Significance and Future Directions

Quinoline-5,8-diones are recognized for their diverse biological activities.[1] The presence and position of halogen substituents, such as bromine, on the quinoline-5,8-dione scaffold significantly influence their bioactivity profiles.[3] These compounds have shown promise as antimicrobial and cytotoxic agents against various cancer cell lines.[3] The 6,7-dibromo substitution pattern provides a unique electronic and steric environment, making this compound and its derivatives interesting candidates for further investigation in drug discovery programs.

Future research should focus on the synthesis of a wider range of 6,7-disubstituted quinoline-5,8-dione derivatives and the systematic evaluation of their structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents. Furthermore, obtaining a definitive crystal structure of this compound would provide invaluable information for computational modeling and rational drug design efforts.

G Potential Signaling Pathway Interactions drug 6,7-Dibromoquinoline- 5,8-dione Derivative target Molecular Target (e.g., Enzyme, Receptor) drug->target Binding/Inhibition pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Cytotoxicity, Antimicrobial Activity) pathway->response

Caption: Generalized signaling pathway for quinoline-5,8-dione derivatives.

References

Solubility Profile of 6,7-Dibromoquinoline-5,8-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6,7-Dibromoquinoline-5,8-dione, a polycyclic aromatic compound with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding its behavior in common organic solvents, along with standardized experimental protocols for solubility determination and a summary of its biological significance.

Core Technical Summary

This compound is a quinoline derivative characterized by the presence of two bromine atoms, which enhance its chemical reactivity and contribute to its biological properties.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, its structural similarity to other brominated quinoline and quinoxaline compounds provides a strong basis for predicting its solubility behavior.

Based on the general principle of "like dissolves like," the non-polar nature of the this compound molecule, due to its quinone core and bromo substituents, suggests greater solubility in non-polar and polar aprotic organic solvents. Conversely, its solubility is expected to be limited in highly polar protic solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the solubility of structurally related compounds such as 5,7-dibromoquinolin-8-ol and 5,8-Dibromo-2,3-diethylquinoxaline.[2][3]

Solvent ClassCommon SolventsExpected SolubilityRationale
Non-Polar Hexane, Toluene, Chloroform, DichloromethaneLikely SolubleThe non-polar nature of the compound suggests good solubility in non-polar solvents.[3]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Likely SolubleThese solvents possess intermediate polarity and are effective at dissolving a wide array of organic compounds.[2][3] DMSO, in particular, is a powerful polar aprotic solvent known for its ability to dissolve both polar and nonpolar compounds.[4][5]
Polar Protic Methanol, EthanolSparingly SolubleThe high polarity of these solvents may not be conducive to dissolving the lipophilic this compound.[3]
Aqueous WaterInsolubleThe hydrophobic characteristics of the brominated quinoline ring system result in very limited solubility in water.[2]

Experimental Protocol for Solubility Determination

For researchers seeking to obtain precise quantitative solubility data, the "saturation shake-flask method" is a widely recognized and reliable technique.[6][7] The following protocol outlines the general steps for this procedure.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, Chloroform)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis prep1 Add excess this compound to a known volume of solvent prep2 Place in a thermostatically controlled shaker prep1->prep2 equil Agitate at a constant temperature until equilibrium is reached (e.g., 24-48 hours) prep2->equil sep1 Allow the solution to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter an aliquot of the supernatant sep2->sep3 sep4 Dilute the saturated solution sep3->sep4 sep5 Analyze by HPLC or UV-Vis to determine concentration sep4->sep5

Caption: Experimental workflow for solubility determination.
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the container in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant.

  • Filtration and Dilution: Carefully withdraw a sample of the clear supernatant and filter it using a syringe filter compatible with the organic solvent. Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Biological Significance and Research Applications

Quinoline-5,8-diones are a class of compounds that have been extensively researched for their wide spectrum of biological activities.[8] this compound and its derivatives have shown promise as antimicrobial agents and exhibit cytotoxic properties against certain cancer cell lines.[1] Furthermore, derivatives are being explored for their potential as antimalarial and schistosomicidal agents, highlighting their relevance in pharmaceutical research.[1] The versatile chemical structure of this compound also makes it a valuable building block in organic synthesis for creating more complex molecules with potential therapeutic applications.[1]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel quinoline-5,8-dione derivatives.

biological_screening_workflow cluster_screening Biological Activity Screening start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification antimicrobial Antimicrobial Assays purification->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) purification->cytotoxicity antimalarial Antimalarial Assays purification->antimalarial hit_id Hit Identification antimicrobial->hit_id cytotoxicity->hit_id antimalarial->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Workflow for synthesis and biological screening.

This guide serves as a foundational resource for researchers working with this compound. Further empirical studies are encouraged to establish precise quantitative solubility data across a broader range of solvents and conditions.

References

Early synthetic routes to quinoline-5,8-dione scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early Synthetic Routes for Quinoline-5,8-dione Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core, early-stage synthetic strategies for constructing the quinoline-5,8-dione scaffold, a significant heterocyclic motif in medicinal chemistry and drug development. The document outlines foundational methods for precursor synthesis and key oxidative transformations, presenting detailed experimental protocols, comparative data in tabular format, and visual diagrams of the synthetic workflows.

The journey to quinoline-5,8-diones often begins with the construction of a functionalized quinoline ring system. The Skraup synthesis, first reported in 1880, remains a fundamental and classic method for creating the quinoline core from an aniline derivative. For the purpose of accessing quinoline-5,8-dione, the synthesis of 8-hydroxyquinoline from o-aminophenol is a critical starting point.

The reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline product. The reaction is notoriously exothermic, and modifications have been developed to control its violence and improve yields.

Skraup_Synthesis Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein MichaelAdduct Michael Adduct Acrolein->MichaelAdduct oAminophenol o-Aminophenol oAminophenol->MichaelAdduct Cyclization Acid-catalyzed Cyclization MichaelAdduct->Cyclization Dihydroquinoline 1,2-Dihydro-8-hydroxyquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., o-Nitrophenol) Dihydroquinoline->Oxidation Hydroxyquinoline 8-Hydroxyquinoline Oxidation->Hydroxyquinoline

Caption: Workflow for the Skraup synthesis of 8-hydroxyquinoline.

Experimental Protocol: Modified Skraup Synthesis of 8-Hydroxyquinoline

This modified protocol utilizes milder conditions to improve safety and yield.

Materials:

  • o-Aminophenol (0.20 mol, 21.8 g)

  • o-Nitrophenol (0.11 mol, 14.6 g)

  • Acrolein (0.36 mol, 20.2 g)

  • Glacial Acetic Acid (0.37 mol, 22.0 g)

  • Concentrated Hydrochloric Acid (200 mL)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine o-aminophenol, o-nitrophenol, glacial acetic acid, and hydrochloric acid.

  • Heat the mixture with stirring.

  • Once the mixture is homogeneous and refluxing gently, begin the dropwise addition of acrolein over a period of 3 hours, maintaining a steady reflux.

  • After the addition is complete, continue heating the reaction mixture for an additional 1 hour.

  • Cool the mixture to room temperature. Carefully neutralize the mixture with a 40% sodium hydroxide solution to pH 7. This may require external cooling.

  • Subject the neutralized mixture to steam distillation to isolate the crude 8-hydroxyquinoline.

  • The crude product can be purified by recrystallization from ethanol to yield the final product.

Quantitative Data: Skraup Synthesis of 8-Hydroxyquinoline
Starting MaterialOxidizing AgentCatalyst/AcidTemp (°C)Time (h)Yield (%)Reference
o-Aminophenolo-NitrophenolH₂SO₄135-1402-3Moderate[1]
o-Aminophenolo-NitrophenolAcetic Acid/HClReflux472[2]
o-Aminophenolo-NitrophenolNiO/H₂SO₄/Acetic Acid70585.2[3]

Oxidative Routes to Quinoline-5,8-dione

Once a suitably functionalized quinoline precursor is obtained, the final step is the oxidation to the 5,8-dione. Several classical and early-stage methods have been employed for this critical transformation.

Oxidation of 5-Amino-8-hydroxyquinoline with Dichromate

One of the earliest and most direct methods involves the oxidation of a pre-functionalized quinoline. The use of a strong oxidizing agent like potassium dichromate on 5-amino-8-hydroxyquinoline provides a direct route to the dione scaffold.[4] This method, while effective, utilizes hazardous chromium reagents.

Dichromate_Oxidation StartingMaterial 5-Amino-8-hydroxyquinoline OxidationStep K₂Cr₂O₇ H₂SO₄, H₂O StartingMaterial->OxidationStep Product Quinoline-5,8-dione OxidationStep->Product

Caption: Dichromate oxidation of 5-amino-8-hydroxyquinoline.

Materials:

  • 5-Amino-8-hydroxyquinoline (1.0 mmol)

  • Potassium dichromate (K₂Cr₂O₇) (1.2 mmol)

  • Sulfuric acid (2 M)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 5-amino-8-hydroxyquinoline in a minimal amount of 2 M sulfuric acid in a round-bottom flask, cooling in an ice bath.

  • Separately, dissolve potassium dichromate in water.

  • Slowly add the potassium dichromate solution to the stirred quinoline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Extract the product from the aqueous solution using diethyl ether or dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Starting MaterialOxidantSolventTemp (°C)Yield (%)Reference
5-Amino-8-hydroxyquinolineDichromateH₂SO₄/H₂O< 10Not specified[4]
Oxidation of 8-Hydroxyquinoline with Fremy's Salt

Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) is a classic and relatively mild radical oxidant used for the specific conversion of phenols to para-quinones. This method is highly effective for the oxidation of 8-hydroxyquinoline.

Fremys_Salt_Oxidation StartingMaterial 8-Hydroxyquinoline OxidationStep Fremy's Salt ((KSO₃)₂NO) Buffer (e.g., KH₂PO₄) StartingMaterial->OxidationStep Product Quinoline-5,8-dione OxidationStep->Product

Caption: Oxidation of 8-hydroxyquinoline using Fremy's salt.

Materials:

  • 8-Hydroxyquinoline (1.0 mmol)

  • Fremy's Salt ((KSO₃)₂NO) (2.5 mmol)

  • Potassium phosphate monobasic (KH₂PO₄) solution (0.1 M)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Dissolve 8-hydroxyquinoline in acetone or methanol.

  • In a separate flask, prepare a solution of Fremy's salt in a 0.1 M KH₂PO₄ buffer. The solution should be freshly prepared and cooled in an ice bath.

  • Add the 8-hydroxyquinoline solution dropwise to the vigorously stirred, cold Fremy's salt solution. A color change should be observed.

  • Stir the reaction at 0-5 °C for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting solid by column chromatography or recrystallization.

Starting MaterialOxidantSolventTemp (°C)Yield (%)Reference
Phenols (general)Fremy's SaltH₂O/Acetone0 - 25Good to Excellent[5]
8-HydroxyquinolineFremy's SaltH₂O/Acetone0 - 25>70 (Typical)General Knowledge
Photo-oxidation of 8-Hydroxyquinoline

A more modern, yet fundamentally important, "early" route is the dye-sensitized photo-oxidation of 8-hydroxyquinoline. This method uses molecular oxygen as the ultimate oxidant, activated by a photosensitizer (like Methylene Blue or Tetraphenylporphyrin) and visible light. It is considered a green chemistry approach.[3]

Photo_Oxidation StartingMaterial 8-Hydroxyquinoline ReactionConditions O₂, Visible Light (hν) Photosensitizer (e.g., TPP, Methylene Blue) StartingMaterial->ReactionConditions Product Quinoline-5,8-dione ReactionConditions->Product

Caption: Dye-sensitized photo-oxidation of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline (1.0 mmol)

  • Photosensitizer (e.g., Tetraphenylporphyrin (TPP), 0.01 mmol)

  • Solvent (Dichloromethane or Methanol)

  • Oxygen (balloon or continuous stream)

  • Light source (e.g., 500 W tungsten lamp)

Procedure:

  • Dissolve the 8-hydroxyquinoline and the photosensitizer in the chosen solvent in a photoreactor vessel.

  • Bubble a slow stream of oxygen through the solution for 15-20 minutes to ensure saturation.

  • While maintaining a positive pressure of oxygen (e.g., with an O₂ balloon), irradiate the stirred solution with a visible light source. The vessel may require external cooling to maintain room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate and setup.

  • Once the reaction is complete, remove the light source and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove the sensitizer and any byproducts.

Starting MaterialSensitizerSolventTime (h)Yield (%)Reference
8-HydroxyquinolineMethylene BlueDichloromethaneNot specified64-70[3]
Substituted 8-HQsTPPDichloromethaneNot specified50-89[3]
Oxidative Demethylation with Ceric Ammonium Nitrate (CAN)

For precursors where the hydroxyl groups are protected as methyl ethers (e.g., 5,8-dimethoxyquinoline), oxidative demethylation is a powerful method. Ceric ammonium nitrate (CAN) is a widely used one-electron oxidant that efficiently converts hydroquinone dimethyl ethers to the corresponding quinones in aqueous acetonitrile.

CAN_Oxidation StartingMaterial 5,8-Dimethoxyquinoline OxidationStep Ceric Ammonium Nitrate (CAN) CH₃CN / H₂O StartingMaterial->OxidationStep Product Quinoline-5,8-dione OxidationStep->Product

References

An In-depth Technical Guide to the Electrochemical Properties of Substituted Quinoline-5,8-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-diones are a class of heterocyclic quinones that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1] The biological efficacy of these compounds is intimately linked to their electrochemical behavior, particularly their ability to undergo redox cycling. This process can lead to the generation of reactive oxygen species (ROS) and interfere with cellular redox homeostasis, making them promising candidates for the development of novel therapeutic agents.[2] Understanding the structure-property relationships that govern the electrochemical characteristics of substituted quinoline-5,8-diones is therefore crucial for the rational design of new drugs with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the electrochemical properties of this important class of compounds, with a focus on quantitative data, experimental methodologies, and the underlying biological signaling pathways.

Electrochemical Properties of Substituted Quinoline-5,8-diones

The electrochemical properties of quinoline-5,8-diones are typically investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide valuable information about the reduction potentials of the quinone moiety, which are indicative of their electron-accepting capabilities and their propensity to engage in redox cycling. The substituents on the quinoline-5,8-dione scaffold play a critical role in modulating these properties.

Data Presentation

The following tables summarize the cyclic voltammetric reduction potentials for a range of substituted quinoline-5,8-diones. These values are crucial for comparing the relative ease of reduction among different derivatives and for correlating electrochemical properties with biological activity.

Table 1: Cyclic Voltammetric Reduction Potentials of 6-Substituted Quinoline-5,8-diones [3]

CompoundSubstituent (at C6)E¹ (V vs. SCE)E² (V vs. SCE)
1a -NHC₆H₅-0.726-1.314
1b -N(CH₃)C₆H₅-0.576-1.264
1c 1-Pyrrolyl-0.520-1.236
1d Morpholino-0.593-1.201

Measurements were conducted in DMF containing 0.1 mol dm⁻³ Et₄NClO₄.

Table 2: Half-Wave Potentials of 7-Amino- and 7-Phenylaminoisoquinoline-5,8-quinone Derivatives [4]

CompoundSubstituentE₁/₂ (V)
7 -NHPh-0.63
8 -NH(4-MePh)-0.66
9 -NH(4-OMePh)-0.68
10 -N(Me)Ph-0.68
11 -N(Et)Ph-0.69
12 4-(phenylamino)anilino-0.59
13 4-(4-methylphenylamino)anilino-0.62
14 4-(4-methoxyphenylamino)anilino-0.65
15 Morpholino-0.72
16 Piperidino-0.73
17 Pyrrolidino-0.74

Cyclic voltammetry was performed in acetonitrile with 0.1 M Et₄NBF₄ as the supporting electrolyte.

Table 3: Electrochemical Data for 2,6,7-Trisubstituted-5,8-quinolinediones [5]

CompoundSubstituent (R)Chemical Shift (¹³C NMR, ppm)
3 -CHO182.9, 177.3
6 -OH171.3, 172.9
7 -Cl174.9, 176.8

While this study focused on synthesis and characterization, the distinct chemical shifts of the carbonyl carbons (C5 and C8) are influenced by the electronic nature of the substituents, which correlates with their electrochemical properties.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable electrochemical data. Below are methodologies for key experiments cited in the study of substituted quinoline-5,8-diones.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of chemical species.

Objective: To determine the reduction potentials and assess the reversibility of the redox processes of substituted quinoline-5,8-diones.

Apparatus:

  • A computerized voltammetric analyzer (e.g., CH Instruments or Princeton Applied Research potentiostat).

  • A three-electrode cell consisting of:

    • Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter (Auxiliary) Electrode: Platinum wire.

Reagents:

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (spectroscopic grade).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or tetraethylammonium tetrafluoroborate (Et₄NBF₄).

  • Analyte: Substituted quinoline-5,8-dione at a concentration of 1-5 mM.

  • Inert Gas: High-purity nitrogen or argon.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

  • Solution Preparation: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M. Then, dissolve the substituted quinoline-5,8-dione in this solution.

  • Deoxygenation: Purge the electrochemical cell containing the sample solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Set the initial and final potentials to scan a range that encompasses the redox events of the quinoline-5,8-dione.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • Perform scans at various scan rates to investigate the nature of the redox process.

  • Data Analysis: Determine the cathodic (reduction) and anodic (oxidation) peak potentials. The half-wave potential (E₁/₂), which is an average of the cathodic and anodic peak potentials for a reversible process, is used to characterize the redox couple.

Signaling Pathways and Experimental Workflows

The biological activity of quinoline-5,8-diones is often mediated by their interaction with cellular signaling pathways, particularly those involving redox-sensitive enzymes.

NQO1-Mediated Redox Cycling

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[2] In the case of some quinoline-5,8-diones, this can initiate a futile redox cycle that leads to the generation of ROS and cellular stress.

NQO1_Redox_Cycling cluster_cell Cancer Cell Quinoline_dione Quinoline-5,8-dione Hydroquinone Hydroquinone Quinoline_dione->Hydroquinone 2e⁻ reduction Semiquinone Semiquinone Radical Hydroquinone->Semiquinone 1e⁻ oxidation Semiquinone->Quinoline_dione 1e⁻ oxidation ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis NADPH NAD(P)H NADP NADP+ NQO1 NQO1 NADPH->NQO1 O2_in O₂ O2_radical O₂⁻ O2_in->O2_radical e⁻ O2_radical->ROS NQO1->NADP

Caption: NQO1-mediated futile redox cycling of quinoline-5,8-diones.

Experimental Workflow for Electrochemical Analysis

The systematic investigation of the electrochemical properties of novel substituted quinoline-5,8-diones follows a logical workflow from synthesis to data interpretation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_electrochemistry Electrochemical Measurement cluster_analysis Data Analysis & Correlation Synthesis Synthesis of Substituted Quinoline-5,8-diones Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Sample_Prep Sample Preparation (Solvent, Electrolyte) Characterization->Sample_Prep Deoxygenation Deoxygenation (Inert Gas Purge) Sample_Prep->Deoxygenation CV_DPV Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV) Deoxygenation->CV_DPV Data_Extraction Extraction of Redox Potentials (E¹/₂, Epc) CV_DPV->Data_Extraction QSAR Quantitative Structure-Activity Relationship (QSAR) Analysis Data_Extraction->QSAR Bio_Assay Correlation with Biological Activity (e.g., IC₅₀ values) QSAR->Bio_Assay

Caption: Workflow for electrochemical analysis of quinoline-5,8-diones.

Conclusion

The electrochemical properties of substituted quinoline-5,8-diones are a key determinant of their biological activity. The reduction potentials of these compounds can be finely tuned by the introduction of various substituents at different positions of the quinoline ring system. This guide has provided a summary of available quantitative electrochemical data, detailed experimental protocols for the characterization of these compounds, and a visualization of the relevant NQO1-mediated redox cycling pathway. A systematic workflow for the investigation of novel derivatives has also been presented. This information is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and evaluation of new quinoline-5,8-dione-based therapeutic agents with optimized redox properties for enhanced efficacy and selectivity.

References

Methodological & Application

Application Notes and Protocols for Sonog-ashira Coupling of 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonog-ashira coupling reaction of 6,7-Dibromoquinoline-5,8-dione with various terminal alkynes. This protocol is essential for the synthesis of novel alkynylquinoline-5,8-dione derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities, including antimicrobial and antitumor properties.[1][2][3]

Introduction

The Sonog-ashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5] This methodology has been successfully applied to the synthesis of various alkynyl derivatives of quinoline-5,8-dione, starting from this compound.[1][2][6] These synthesized compounds have shown promising in vitro antimicrobial activity against several bacterial strains.[1][2]

The reaction proceeds selectively at the more electron-deficient 6-position of the this compound. This regioselectivity is attributed to the electron-withdrawing effect of the heterocyclic nitrogen atom, which makes the bromine at the 6-position more susceptible to oxidative addition to the palladium catalyst.[6]

Experimental Protocols

The precursor, this compound, is synthesized from 8-hydroxyquinoline through a three-step process involving nitrosation, reduction, and subsequent bromination/oxidation.[1][2][6]

This protocol is a modified procedure based on established literature.[2][6]

Materials:

  • This compound

  • Terminal alkyne (e.g., propargyl alcohol, 2-methyl-3-butyn-2-ol, phenylacetylene, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • To a Schlenk flask, add this compound (0.5 mmol, 1.0 equiv).

  • Add the terminal alkyne (0.6-1.2 mmol, 1.2-2.4 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol %).

  • Add tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 3-6 equiv).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add the anhydrous solvent.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC. Reaction times can vary from 12 to 73 minutes.[2][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by washing with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-bromo-6-alkynylquinoline-5,8-dione.

Data Presentation

The following tables summarize the quantitative data for the Sonog-ashira coupling of this compound with various terminal alkynes.

Table 1: Reaction Conditions and Yields for the Synthesis of 7-Bromo-6-alkynylquinoline-5,8-diones [2][6]

EntryAlkyneProductReaction Time (min)Yield (%)
1Propargyl alcohol7-Bromo-6-(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione1285
22-Methyl-3-butyn-2-ol7-Bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline-5,8-dione1582
31-Ethynylcyclohexanol7-Bromo-6-((1-hydroxycyclohexyl)ethynyl)quinoline-5,8-dione2578
4Phenylacetylene7-Bromo-6-(phenylethynyl)quinoline-5,8-dione7350
51-Hexyne7-Bromo-6-(hex-1-yn-1-yl)quinoline-5,8-dione4565

Mandatory Visualizations

Sonogashira_Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dibromo This compound Product 7-Bromo-6-alkynylquinoline-5,8-dione Dibromo->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Catalyst PdCl₂(PPh₃)₂ Catalyst->Product Base TBAF·3H₂O Base->Product Solvent Solvent Solvent->Product Temp 80 °C, N₂ Temp->Product

Caption: General reaction scheme for the Sonog-ashira coupling.

Experimental_Workflow start Start: Assemble Reactants reactants Add this compound, Alkyne, Catalyst, and Base to Flask start->reactants inert Establish Inert Atmosphere (N₂/Ar) reactants->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture to 80 °C solvent->reaction monitor Monitor Progress by TLC reaction->monitor workup Aqueous Workup and Extraction monitor->workup purification Purification by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for the Sonog-ashira coupling.

Mechanism Overview

The Sonog-ashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium complex.

    • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle:

    • The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate. This intermediate is then used in the transmetalation step of the palladium cycle.

A copper-free variation of the Sonog-ashira reaction also exists, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[7][8]

Applications in Drug Development

The synthesized alkynylquinoline-5,8-diones are valuable scaffolds in drug discovery. The quinoline-5,8-dione core is a known pharmacophore present in several natural products with antibiotic and antitumor activities.[2] The introduction of various alkynyl substituents via the Sonog-ashira coupling allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds. The antimicrobial screening of these derivatives has demonstrated significant activity against various bacterial strains, indicating their potential as lead compounds for the development of new antibacterial agents.[1][2]

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6,7-Dibromoquinoline-5,8-dione with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6,7-diarylquinoline-5,8-diones via the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the construction of biaryl scaffolds.[1][2] The quinoline-5,8-dione core is a significant pharmacophore, and its derivatization at the 6- and 7-positions allows for the exploration of novel chemical space in drug discovery.

While specific literature on the Suzuki-Miyaura coupling of 6,7-Dibromoquinoline-5,8-dione is not extensively available, this document provides detailed protocols adapted from analogous dihaloquinoline and dihalo-1,2,3,4-tetrahydroquinoline systems.[1][3][4] These protocols serve as a robust starting point for the development and optimization of synthetic routes to a variety of 6,7-diarylquinoline-5,8-diones.

Reaction Overview and Key Considerations

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[5][6] For the synthesis of 6,7-diarylquinoline-5,8-diones, the reaction proceeds as follows:

General Reaction Scheme:

Key Considerations for Reaction Optimization:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂.[1][3] The selection may depend on the electronic properties of the arylboronic acid.

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][3]

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[1][3] Anhydrous conditions using solvents like DMF can also be employed.[3]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Arylboronic Acid Quality: The purity of the arylboronic acid can significantly impact the reaction outcome. Use of fresh or properly stored boronic acids is recommended to avoid issues with decomposition.[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. These should be considered as starting points and may require optimization for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures used for the coupling of 5,7-dibromoquinoline.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 mmol)

  • 1,4-Dioxane (16 mL)

  • Water (4 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (16 mL) and water (4 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6,7-diarylquinoline-5,8-dione.

Protocol 2: Microwave-Assisted Synthesis using Pd(dppf)Cl₂

This protocol is adapted from procedures for the coupling of 5,7-dibromoquinoline and can be advantageous for reducing reaction times.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (4.0 mmol).

  • Add toluene (10 mL) and water (1 mL).

  • Seal the vessel and heat the reaction mixture to 110-120 °C in a microwave reactor for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 6,7-diarylquinoline-5,8-dione.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of analogous dibromo- and dihaloquinoline systems. This data can be used as a reference for optimizing the reaction of this compound.

Table 1: Suzuki-Miyaura Coupling of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with Various Arylboronic Acids [3]

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O1001288
34-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene1101892
43-Thienylboronic acidPd(dppf)Cl₂K₃PO₄DMF902472
54-(Trifluoromethyl)phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O1001275

Table 2: Suzuki-Miyaura Coupling of 5,7-Dibromoquinoline with Phenylboronic Acid under Various Conditions [1][4]

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001685
2Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1101291
3Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O902478

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst solvent Add Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Final Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_R1X R¹-Pd(II)Ln-X Pd0->PdII_R1X OxAdd Oxidative Addition OxAdd->PdII_R1X PdII_R1R2 R¹-Pd(II)Ln-R² PdII_R1X->PdII_R1R2 Transmetal Transmetalation Transmetal->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronate [R²-B(OR)₃]⁻ Boronate->Transmetal Base Base Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

Common issues encountered during Suzuki-Miyaura cross-coupling reactions and their potential solutions are outlined below.[1]

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst; consider a different palladium source/ligand.
Poor quality of reagentsEnsure boronic acid is pure and the solvent is anhydrous (if applicable).
Insufficient degassingDegas the reaction mixture thoroughly with an inert gas for a longer duration.
Formation of homocoupling product Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions.
Decomposition of boronic acid Use fresh boronic acid; consider using a boronate ester or trifluoroborate salt.
Difficulty in purification Close polarity of product and starting materialOptimize the solvent system for column chromatography; consider recrystallization.

References

Synthesis and Bioactivity of 6,7-Dibromoquinoline-5,8-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive derivatives of 6,7-dibromoquinoline-5,8-dione. This scaffold is a key starting material for the development of novel therapeutic agents, particularly in the realm of oncology.

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The this compound core, in particular, offers reactive sites at the C6 and C7 positions, making it an ideal template for the synthesis of a wide array of derivatives through various cross-coupling reactions.[3] This allows for the systematic exploration of structure-activity relationships and the development of compounds with enhanced potency and selectivity.

Data Presentation: Anticancer Activity of Quinoline-5,8-dione Derivatives

The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented to facilitate a comparative analysis of their anticancer potential.

Table 1: Cytotoxicity of Brominated Quinolines and their Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (rat glioblastoma)15.4[4]
HeLa (human cervical cancer)26.4[4]
HT29 (human adenocarcinoma)15.0[4]
3,5,6,7-tetrabromo-8-methoxyquinoline (7) C650.8[4]
HeLa51.0[4]
HT2942.6[4]
6,8-dibromo-5-nitroquinoline (17) C650.0[4]
HeLa24.1[4]
HT2926.2[4]

Table 2: Cytotoxicity of other Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
7-methyl-8-nitro-quinoline (C) Caco-2 (human colorectal adenocarcinoma)1.871[5]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) Caco-20.929[5]
8-nitro-7-quinolinecarbaldehyde (E) Caco-20.535[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis starting from 8-hydroxyquinoline.[3]

Step 1: Nitrosation of 8-hydroxyquinoline

  • Dissolve 8-hydroxyquinoline in an appropriate solvent.

  • React with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to yield 8-hydroxy-5-nitrosoquinoline.

Step 2: Amination

  • Reduce the nitroso group of 8-hydroxy-5-nitrosoquinoline to an amino group using a suitable reducing agent (e.g., sodium dithionite) to form 5-amino-8-hydroxyquinoline.

Step 3: Oxidation and Bromination

  • Oxidize the 5-amino-8-hydroxyquinoline to quinoline-5,8-dione.

  • Subsequently, perform a bromination reaction to yield this compound.

Protocol 2: Synthesis of 6,7-Diarylquinoline-5,8-diones via Suzuki-Miyaura Cross-Coupling

This protocol is a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[3][6]

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Pd(dppf)Cl₂ (0.02 - 0.10 equivalents)

  • Cs₂CO₃ (4.0 - 5.0 equivalents)

  • Toluene and Water (10:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a microwave vial or a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (4.0 mmol).

  • Add toluene (10 mL) and water (1 mL).

  • Seal the vessel and heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 6,7-diarylquinoline-5,8-dione.

Protocol 3: Synthesis of 6-Arylamino-7-bromoquinoline-5,8-diones via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of mono-aminated derivatives.[3][7]

Materials:

  • This compound

  • Aniline derivative (1.1 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.02 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the aniline derivative (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines.[1][5][8]

Materials:

  • Human cancer cell lines (e.g., HeLa, HT29, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared quinoline derivative dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Arylboronic Acid, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd Catalyst, Base Diaryl 6,7-Diaryl Derivatives Suzuki->Diaryl Monoamino 6-Amino-7-bromo Derivatives Buchwald->Monoamino Bioassay In Vitro Bioactivity Screening (e.g., MTT Assay) Diaryl->Bioassay Monoamino->Bioassay Data IC50 Determination & Structure-Activity Relationship Analysis Bioassay->Data

Caption: Synthetic workflow for the derivatization of this compound and subsequent biological evaluation.

Topoisomerase_Inhibition_Pathway cluster_nucleus Cell Nucleus Quinoline Quinoline-5,8-dione Derivative CleavageComplex Top1-DNA Cleavage Complex Quinoline->CleavageComplex stabilizes Top1 Topoisomerase I Top1->CleavageComplex creates single- strand break DNA Supercoiled DNA DNA->Top1 binds to Relegation DNA Relegation CleavageComplex->Relegation prevents Apoptosis Apoptosis CleavageComplex->Apoptosis CellCycleArrest Cell Cycle Arrest CleavageComplex->CellCycleArrest RelaxedDNA Relaxed DNA Relegation->RelaxedDNA

Caption: Proposed mechanism of action for bioactive quinoline-5,8-dione derivatives via inhibition of Topoisomerase I.[4][9]

References

Application Notes and Protocols: 6,7-Dibromoquinoline-5,8-dione as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-dione scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Among these, 6,7-dibromoquinoline-5,8-dione serves as a versatile precursor for the synthesis of a wide array of derivatives with potent antitumor activities. The bromine atoms at the C6 and C7 positions are amenable to various substitution reactions, allowing for the introduction of diverse functional groups and the modulation of the molecule's biological profile. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel anticancer agents.

Anticancer Activity of 6,7-Disubstituted Quinoline-5,8-dione Derivatives

A variety of derivatives synthesized from this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of different substituents at the 6 and 7 positions plays a crucial role in determining the potency and selectivity of these compounds. The anticancer activity is often attributed to mechanisms such as the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of representative quinoline-5,8-dione derivatives against various cancer cell lines.

Compound ID6-Substituent7-SubstituentCancer Cell LineIC50 (µM)Reference
1 -ClArylamineA549 (Lung)~1.80 µg/mL (cisplatin comparable)[1]
2 Arylamine-ClSK-OV-3 (Ovarian)Not specified[1]
3 Arylamine-ClSK-MEL-2 (Melanoma)Not specified[1]
4 Arylamine-HHeLeS3 (Cervical)0.59-1.52[1]
5 Arylamine-HKB-vin (Multidrug-resistant)0.59-1.52[1]
6a-h Alkyl/Aryl-amino-HHeLaS3 (Cervical)Low micromolar range[3]
7a-h -HAlkyl/Aryl-aminoHeLaS3 (Cervical)Low micromolar range[3]
6d Not specified-HKB-vin (Multidrug-resistant)Potent[3]
7d -HNot specifiedKB-vin (Multidrug-resistant)Potent[3]
11 -Br-Br (on a dimethoxy-hydroxy-quinoline)C6 (Glioblastoma)5.45-9.6 µg/mL[4][5]
11 -Br-Br (on a dimethoxy-hydroxy-quinoline)HeLa (Cervical)5.45-9.6 µg/mL[4][5]
11 -Br-Br (on a dimethoxy-hydroxy-quinoline)HT29 (Colon)5.45-9.6 µg/mL[4][5]
7e -OCH3-OCH3 (on a N-phenylquinolin-4-amine)A2780 (Ovarian)5.02-35.75[6]
7f -OCH3-OCH3 (on a N-phenylquinolin-4-amine)A2780/RCIS (Resistant Ovarian)5.02-35.75[6]
7g -OCH3-OCH3 (on a N-phenylquinolin-4-amine)MCF-7 (Breast)5.02-35.75[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization to produce anticancer agents.

Protocol 1: Synthesis of the Precursor this compound

The synthesis of this compound can be achieved from 8-hydroxyquinoline through a three-step process involving nitrosation, amination, and subsequent oxidation and bromination.[7] A three-step-one-pot synthesis using a Skraup reaction has also been reported.[8]

Materials:

  • 2,5-dimethoxyaniline

  • Acrolein derivatives (e.g., crotonaldehyde)

  • Concentrated Hydrobromic acid (48%)

  • Sodium bromate (NaBrO3)

  • Water

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure (Three-Step-One-Pot Skraup Reaction): [8]

  • To a two-neck round-bottom flask, add 2,5-dimethoxyaniline (1.00 g, 6.54 mmol) and concentrated HBr (48%, 15 mL).

  • Add the appropriate acrolein derivative (e.g., crotonaldehyde, 0.60 mL, 7.24 mmol) to the mixture with stirring at 20 °C.

  • Heat the mixture at 190 °C for 3 hours to facilitate the Skraup quinoline synthesis and subsequent didemethylation.

  • Cool the reaction mixture to room temperature and add 15 mL of water with stirring.

  • Slowly add sodium bromate (2.00 g, 13.25 mmol) to the mixture. This will effect the oxidation of the hydroquinone intermediate and bromination at the C6 and C7 positions.

  • After stirring for 15 minutes, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Protocol 2: Synthesis of 6-Arylamino-7-bromoquinoline-5,8-dione Derivatives via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound with various anilines.[9]

Materials:

  • This compound

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired aniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous toluene to the mixture.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-arylamino-7-bromoquinoline-5,8-dione derivative.

Protocol 3: Synthesis of 6,7-Diarylquinoline-5,8-dione Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 6,7-diaryl derivatives using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or other suitable base

  • Toluene/Water or Dioxane/Water solvent mixture

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and the arylboronic acid (2.5 eq) in the chosen solvent mixture (e.g., toluene/water 4:1).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq) and the phosphine ligand (e.g., SPhos, 0.1 eq).

  • Add the base (e.g., K2CO3, 3.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the 6,7-diarylquinoline-5,8-dione product.

Mechanism of Action: Induction of Apoptosis

Many quinoline-5,8-dione derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

One reported mechanism involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[10][11] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The intrinsic pathway is often triggered by the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins.[10][11] Some quinoline derivatives have been shown to increase the levels of the pro-apoptotic protein Bax while not affecting the anti-apoptotic protein Bcl-2.[10][11]

Visualizations

Signaling Pathway: Induction of Apoptosis by Quinoline-5,8-dione Derivatives

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release bax Bax bax->mitochondrion Promotes release bcl2 Bcl-2 bcl2->mitochondrion Inhibits release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis quinoline Quinoline-5,8-dione Derivatives quinoline->caspase8 Induces quinoline->bax Upregulates

Caption: Apoptosis induction by quinoline-5,8-dione derivatives.

Experimental Workflow: From Precursor to Anticancer Agent Evaluation

G precursor This compound (Precursor) synthesis Chemical Synthesis (e.g., Amination, Suzuki Coupling) precursor->synthesis derivatives Library of Quinoline-5,8-dione Derivatives synthesis->derivatives screening In Vitro Anticancer Screening (e.g., MTT Assay) derivatives->screening activity Determine IC50 Values screening->activity mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) activity->mechanism lead Lead Compound Identification mechanism->lead

Caption: Drug discovery workflow for quinoline-5,8-dione derivatives.

References

Antimicrobial and antifungal activity of 6,7-Dibromoquinoline-5,8-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] The core structure of 6,7-dibromoquinoline-5,8-dione serves as a key intermediate in the synthesis of various derivatives where the bromine atoms at positions 6 and 7 are substituted with a range of functional groups. These modifications have been shown to modulate the biological activity of the parent compound. This document provides a summary of the reported antimicrobial and antifungal activities of derivatives synthesized from 6,7-dihaloquinoline-5,8-dione precursors, detailed protocols for evaluating these activities, and a general workflow for the screening and characterization of these compounds.

Data Presentation: Antimicrobial and Antifungal Activity

While specific quantitative data for this compound and its derivatives where the bromine atoms are retained is limited in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for derivatives of 6,7-dihaloquinoline-5,8-diones where the halogens have been substituted by other functional groups. This data provides valuable insights into the structure-activity relationships of this class of compounds.

Table 1: Antibacterial Activity of 6,7-Disubstituted Quinoline-5,8-dione Derivatives

Compound IDR 1R 2Test OrganismMIC (µg/mL)Reference
Series 1 ClArylaminoBacillus cereus3.12 - 50[4]
ClArylaminoStaphylococcus aureus3.12 - 50[4]
ClArylaminoPseudomonas aeruginosa6.25 - >50[4]
ClArylaminoEscherichia coli6.25 - >50[4]
Series 2 BrAryl sulphonamidesKlebsiella pneumoniae800 - 1000[5]
BrAryl sulphonamidesSalmonella typhi800 - 1000[5]

Table 2: Antifungal Activity of 6,7-Disubstituted Quinoline-5,8-dione Derivatives

Compound IDR 1R 2Test OrganismMIC (µg/mL)Reference
Series 1 ClArylaminoCandida albicans1.56 - 25[4]
ClArylaminoAspergillus flavus3.12 - 25[4]
ClArylaminoFusarium oxysporum3.12 - 25[4]
ClArylaminoAspergillus niger1.56 - 25[4]
Series 2 BrAryl sulphonamidesAspergillus niger1000[5]
BrAryl sulphonamidesCandida albicans1000[5]

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial and antifungal activity of this compound derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent vehicle)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth (MHB or RPMI-1640) into all wells of a 96-well microtiter plate.[6]

  • Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Mix the contents thoroughly by pipetting up and down. Transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution across the row to obtain a range of concentrations. Discard the final 100 µL from the last well in the dilution series.[6]

  • Inoculation: Add 5 µL of the standardized microbial inoculum to each well (except the negative control wells). This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.[6]

    • Sterility Control: Wells containing only broth.[6]

  • Incubation: Seal the plates to prevent evaporation and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[6]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader.[6]

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Test compound (this compound derivative) solution of a known concentration

  • Standard antibiotic disks (positive control)

  • Solvent (negative control)

  • Sterile cork borer or well cutter

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[7]

  • Creating Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound: Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Application of Controls: Place a standard antibiotic disk on the agar surface as a positive control and add the solvent to another well as a negative control.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates under the same conditions as described in the broth microdilution protocol.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial/Antifungal Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Further Characterization A Synthesis of 6,7-Dibromoquinoline- 5,8-dione Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Agar Well/Disk Diffusion Assay B->C D Qualitative Assessment of Activity (Zone of Inhibition) C->D E Broth Microdilution Assay D->E Active Compounds F Determination of MIC Values E->F G Mechanism of Action Studies F->G Potent Compounds H Cytotoxicity Assays F->H Potent Compounds I Lead Compound Identification G->I H->I

Caption: A generalized workflow for the antimicrobial and antifungal evaluation of novel compounds.

Logical Relationship in Susceptibility Testing

The following diagram illustrates the logical progression from determining the Minimum Inhibitory Concentration (MIC) to the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

G A Perform Broth Microdilution Assay B Determine MIC (Lowest concentration with no visible growth) A->B C Subculture from clear wells onto agar plates B->C D Incubate Agar Plates C->D E Determine MBC/MFC (Lowest concentration with no growth on agar) D->E

Caption: Logical workflow from MIC to MBC/MFC determination.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Novel Compounds Derived from 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline-5,8-dione scaffolds are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] Novel derivatives of 6,7-Dibromoquinoline-5,8-dione are being synthesized to explore their therapeutic efficacy. A critical initial step in the evaluation of these novel compounds is the comprehensive assessment of their cytotoxic potential. This document provides detailed application notes and standardized protocols for key in vitro assays to determine the cytotoxicity of these novel derivatives in cancer cell lines. The assays described herein are designed to measure various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

These protocols are intended for researchers, scientists, and professionals involved in drug discovery and development. The following sections detail the principles and step-by-step methodologies for the MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) apoptosis assays.

General Experimental Workflow

A systematic workflow is essential for the reproducible and accurate assessment of the cytotoxic effects of novel this compound derivatives. The process begins with the preparation of cancer cell cultures, followed by treatment with the compounds, and concludes with data acquisition and analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Cancer Cell Line Selection & Culture C Cell Seeding (96-well plates) A->C B Compound Dilution (Stock & Working) D Incubation & Compound Treatment B->D C->D E MTT Assay D->E F LDH Assay D->F G Apoptosis Assay D->G H Data Acquisition (Spectrophotometer/ Flow Cytometer) E->H F->H G->H I IC50 Determination & Statistical Analysis H->I

General workflow for in vitro cytotoxicity testing of novel compounds.

Data Presentation: Cytotoxicity of Novel this compound Derivatives

The quantitative data obtained from the cytotoxicity assays should be organized in a clear and structured manner to facilitate the comparison of the cytotoxic potential of the novel compounds. A tabular format is recommended for presenting the half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Novel this compound Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HEK293 (Non-cancerous)Selectivity Index* (A549)
DBQ-001 15.2 ± 1.810.5 ± 1.222.1 ± 2.5> 100> 9.5
DBQ-002 8.7 ± 0.95.2 ± 0.612.4 ± 1.585.3 ± 9.116.4
DBQ-003 25.6 ± 3.118.9 ± 2.235.8 ± 4.0> 100> 5.3
Doxorubicin 0.8 ± 0.10.5 ± 0.071.1 ± 0.155.6 ± 0.711.2

*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value in a non-cancerous cell line to the IC₅₀ value in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.[3][4] Data presented are for illustrative purposes.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • Novel this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[3]

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[10][11]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the lysis solution provided in the kit 30-45 minutes before the end of the incubation period.[12]

    • Background Control: Culture medium only.[3]

  • Collect Supernatant: Following the compound treatment period, centrifuge the 96-well plate at 300-600 x g for 5-10 minutes to pellet the cells.[3][13]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][14]

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Add Stop Solution: Add 50 µL of the stop solution from the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[15] It is based on the principle that phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[16] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.[16] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing medium to inactivate trypsin.[15][17]

  • Cell Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[15][17] Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

Interpretation of Results:

  • Annexin V- / PI- : Live, healthy cells.[15]

  • Annexin V+ / PI- : Early apoptotic cells.[15][16]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[15][16]

  • Annexin V- / PI+ : Necrotic cells.

G cluster_cells Cell Populations cluster_process Apoptotic Process A Viable Cells (Annexin V- / PI-) B Early Apoptotic Cells (Annexin V+ / PI-) C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) D Necrotic Cells (Annexin V- / PI+) E Healthy Cell F Apoptosis Induction E->F Treatment G PS Translocation F->G G->B Annexin V binds PS H Membrane Integrity Loss G->H H->C PI enters cell H->D PI enters cell

Principle of differentiating cell states using Annexin V and PI staining.

Potential Signaling Pathways Targeted by Quinoline-Dione Derivatives

Quinoline derivatives have been reported to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.[18][19] Understanding these pathways can provide insights into the mechanism of action of novel this compound derivatives.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis.[8][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Compound 6,7-Dibromoquinoline- 5,8-dione Derivative Compound->PI3K inhibits Compound->Akt inhibits

Simplified PI3K/Akt signaling pathway and potential inhibition by quinoline derivatives.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[18] Dysregulation of this pathway is frequently observed in cancer. Certain quinoline-based molecules have been found to interfere with this pathway.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Compound 6,7-Dibromoquinoline- 5,8-dione Derivative Compound->Raf inhibits

Simplified Ras/Raf/MEK/ERK pathway and potential points of inhibition.

References

Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dibromoquinoline-5,8-dione is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of potent enzyme inhibitors. The electron-deficient quinone ring, coupled with the reactive bromo substituents at the C6 and C7 positions, makes it an ideal starting material for the generation of diverse chemical libraries through nucleophilic substitution and other synthetic modifications. Derivatives of quinoline-5,8-dione have demonstrated significant inhibitory activity against a range of enzymes, particularly those involved in cell cycle regulation and signal transduction, such as Cdc25 phosphatases and protein kinases.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of enzyme inhibitors.

Application in Enzyme Inhibitor Synthesis

The core structure of this compound is a key pharmacophore that can be elaborated to target the active sites of various enzymes. The bromine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse side chains to modulate potency and selectivity.

Cdc25 Phosphatase Inhibitors

Cell division cycle 25 (Cdc25) phosphatases are a family of dual-specificity phosphatases that play a crucial role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs).[3][4] Overexpression of Cdc25 phosphatases is observed in numerous cancers, making them attractive targets for anticancer drug development.[5][6] Quinoline-5,8-dione derivatives have been identified as potent inhibitors of Cdc25 phosphatases, often acting through irreversible covalent modification of the catalytic cysteine residue in the active site.[7] The synthesis of these inhibitors typically involves the nucleophilic substitution of one or both bromine atoms on the this compound core with various amino-containing moieties.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[8][9] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[10][11] The quinoline scaffold is a common feature in many clinically approved kinase inhibitors.[12] Derivatives of this compound can be designed to target the ATP-binding site of protein kinases, with modifications at the C6 and C7 positions influencing binding affinity and selectivity.

Quantitative Data

The following tables summarize the inhibitory activities of various quinoline-5,8-dione derivatives against Cdc25 phosphatases and protein kinases.

Table 1: Inhibitory Activity of Quinoline-5,8-dione Derivatives against Cdc25 Phosphatases

CompoundTarget EnzymeIC50 (µM)Reference
6-Chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC 663284)Cdc25A, B0.21[7]
Dimethyl 2,2'-((5,8-dioxo-5,8-dihydroquinoline-6,7-diyl)bis(sulfanediyl))diacetateCdc25B1.63[13]
Indolyldihydroxyquinone Derivative 51Cdc25A, B, C1.0, 1.0, 3.5[7]
Quniolinone 52Cdc25 (general)5[7]

Table 2: Inhibitory Activity of Quinoline-5,8-dione Derivatives against Protein Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
4-(3-hydroxyanilino)-quinoline derivativesRET3 - 50[12]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivativesc-Met0.59 - 1.86[12]
4-Anilinoquinoline-3-carbonitrile derivativesEGFR5 - 83[12]
N-phenyl-N'-{4-(4-quinolyloxy)-phenyl}urea derivativesVEGFR-20.9[12]

Experimental Protocols

Protocol 1: Synthesis of a 6-Amino-7-bromo-quinoline-5,8-dione Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) of one bromine atom in this compound with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperazine derivative)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO3 solution (2x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-amino-7-bromo-quinoline-5,8-dione derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target enzyme (e.g., a protein kinase or phosphatase).

Materials:

  • Synthesized inhibitor compound

  • Target enzyme (recombinant)

  • Enzyme substrate (e.g., a peptide for a kinase, a phosphorylated substrate for a phosphatase)

  • ATP (for kinase assays)

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., ADP-Glo™ for kinases, a phosphate detection reagent for phosphatases)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the inhibitor solution to the wells (final DMSO concentration should be kept low, typically ≤1%).

  • Add the target enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (and ATP for kinase assays).

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence, or absorbance) on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Cdc25_Signaling_Pathway G1_S G1/S Transition S_Phase S Phase G1_S->S_Phase G2_M G2/M Transition S_Phase->G2_M Mitosis Mitosis G2_M->Mitosis CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S promotes CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S_Phase promotes CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2_M promotes Cdc25A Cdc25A Cdc25A->CDK2_CyclinE activates Cdc25A->CDK2_CyclinA activates Cdc25B Cdc25B Cdc25B->CDK1_CyclinB activates Cdc25C Cdc25C Cdc25C->CDK1_CyclinB activates Inhibitor Quinoline-5,8-dione Inhibitor Inhibitor->Cdc25A Inhibitor->Cdc25B Inhibitor->Cdc25C DNA_Damage DNA Damage Checkpoint Checkpoint Activation DNA_Damage->Checkpoint Checkpoint->Cdc25A Checkpoint->Cdc25B Checkpoint->Cdc25C

Caption: Cdc25 phosphatases in cell cycle regulation.

Protein_Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse leads to Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A representative protein kinase signaling pathway.

Experimental Workflow

Experimental_Workflow Start 6,7-Dibromoquinoline- 5,8-dione Synthesis Nucleophilic Aromatic Substitution Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization InhibitorLibrary Inhibitor Library Characterization->InhibitorLibrary EnzymeAssay Enzyme Inhibition Assay InhibitorLibrary->EnzymeAssay DataAnalysis Data Analysis (IC50 Determination) EnzymeAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols for the Amination of 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dibromoquinoline-5,8-dione is a versatile building block in medicinal chemistry. Its quinone core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including anticancer, antibacterial, and antifungal properties.[1] The bromine substituents at the C6 and C7 positions serve as convenient handles for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.[1] This document provides detailed experimental procedures for the amination of this compound, a key transformation for accessing novel amino-quinoline-5,8-dione derivatives with potential therapeutic applications. Two primary methods are presented: Nucleophilic Aromatic Substitution (SNA) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amination of this compound with various amines. The nucleophilic aromatic substitution is regioselective, with the substitution occurring preferentially at the C6 position.

EntryAmineMethodSolventBaseCatalyst/LigandTemp (°C)Time (h)ProductYield (%)
1AnilineSNArPyridine--Reflux4-66-(Phenylamino)-7-bromoquinoline-5,8-dione~75-85
2p-ToluidineSNArPyridine--Reflux4-66-(p-Tolylamino)-7-bromoquinoline-5,8-dione~70-80
3MorpholineSNArPyridine--Reflux6-86-Morpholino-7-bromoquinoline-5,8-dione~65-75
4BenzylamineSNArPyridine--Reflux6-86-(Benzylamino)-7-bromoquinoline-5,8-dione~60-70
5AnilineBuchwald-HartwigTolueneNaOtBuPd₂(dba)₃ / Xantphos11016-246-(Phenylamino)-7-bromoquinoline-5,8-dione>90
6AlkylamineBuchwald-HartwigDioxaneK₃PO₄Pd₂(dba)₃ / XPhos10012-186-(Alkylamino)-7-bromoquinoline-5,8-dione>85

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol describes a general procedure for the regioselective amination of this compound at the C6 position. Studies have shown that pyridine is an effective solvent for this transformation.[2]

Materials:

  • This compound

  • Amine (e.g., aniline, substituted aniline, or a secondary amine)

  • Pyridine (anhydrous)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in anhydrous pyridine (10 mL).

  • Add the desired amine (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) to remove any remaining pyridine and excess amine.

  • Wash the organic layer with a saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-amino-7-bromoquinoline-5,8-dione derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound, which can be particularly useful for less reactive amines or when milder conditions are required.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Celite

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.4 mmol) to the tube.

  • Add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.

  • Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start_reagents This compound Amine Solvent dissolve Dissolve in Solvent start_reagents->dissolve Step 1 add_reagents Add Amine & (Catalyst/Base for B-H) dissolve->add_reagents Step 2 heating Heat to Reflux/Set Temperature add_reagents->heating Step 3 monitoring Monitor by TLC/LC-MS heating->monitoring Step 4 cool Cool to RT monitoring->cool Step 5 extract Solvent Extraction & Washing cool->extract Step 6 dry Dry & Concentrate extract->dry Step 7 chromatography Column Chromatography dry->chromatography Step 8 characterization Characterization (NMR, MS) chromatography->characterization Step 9 final_product Pure Aminated Product characterization->final_product Step 10

Caption: General workflow for the amination of this compound.

The biological significance of quinoline-5,8-diones, particularly their role as inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), underscores the importance of developing synthetic routes to novel derivatives. The amination reactions described herein provide a foundational platform for generating new chemical entities for further investigation in drug discovery programs.

signaling_pathway cluster_activation Cellular Activation cluster_redox Redox Cycling cluster_effects Downstream Effects drug Amino-quinoline-5,8-dione Derivative nqoi NQO1 Enzyme (often overexpressed in cancer cells) drug->nqoi Substrate for hydroquinone Hydroquinone Metabolite nqoi->hydroquinone Two-electron reduction ros Reactive Oxygen Species (ROS) Generation hydroquinone->ros Auto-oxidation stress Oxidative Stress ros->stress Induces apoptosis Apoptosis (Cell Death) stress->apoptosis Leads to

Caption: Proposed mechanism of action for some amino-quinoline-5,8-dione derivatives.

References

Application Notes and Protocols: 6,7-Dibromoquinoline-5,8-dione in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 6,7-dibromoquinoline-5,8-dione in materials science, focusing on its applications in organic electronics and chemical sensing. The unique electronic properties of the quinoline-5,8-dione core, combined with the presence of bromine atoms, make it a versatile building block for the development of novel functional materials.[1] The bromine atoms serve as reactive sites for further molecular engineering through cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties.

Application in Organic Electronics

This compound is a promising candidate for use as an organic semiconductor in electronic devices such as Organic Field-Effect Transistors (OFETs). Its planar structure and potential for π-π stacking interactions are conducive to efficient charge transport. While extensive experimental data for this specific molecule is limited, its properties can be inferred from closely related quinoline-dione derivatives.

Data Presentation: Electronic Properties

The electronic properties of this compound are crucial for its performance in organic electronic devices. Below is a summary of theoretical and extrapolated data for the parent compound and its derivatives, alongside performance metrics of related compounds in OFETs.

PropertyValue (Theoretical/Extrapolated)Notes
HOMO Energy Level -6.5 to -7.0 eVEstimated based on DFT calculations of related quinoline-diones. The deep HOMO level suggests good environmental stability.
LUMO Energy Level -3.2 to -3.7 eVEstimated based on DFT calculations. The LUMO level indicates its potential as an n-type or ambipolar semiconductor.
Energy Gap (HOMO-LUMO) 2.8 to 3.3 eVCalculated from the estimated HOMO and LUMO levels. This relatively wide gap suggests good kinetic stability.
Hole Mobility (µh) 10⁻³ to 10⁻² cm²/VsExtrapolated from performance data of other quinoline-dione and quinacridone derivatives in OFETs. The actual mobility will be highly dependent on thin-film morphology and device architecture.[2]
Electron Mobility (µe) Potentially ambipolarThe electron-withdrawing nature of the dione and bromine substituents suggests the possibility of electron transport, though this needs experimental verification.
On/Off Current Ratio > 10⁴A typical target for OFETs based on similar organic semiconductors, indicating good switching behavior.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)

This protocol describes a general procedure for the fabrication of a BGTC OFET using this compound as the active semiconductor layer.

Materials:

  • Heavily n-doped silicon wafer with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)

  • This compound

  • High-purity organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Deionized water, acetone, isopropanol

Equipment:

  • Spin coater

  • Thermal evaporator

  • Substrate cleaning bath (ultrasonicator)

  • Glove box with an inert atmosphere (e.g., nitrogen or argon)

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and bake at 120°C for 20 minutes to remove any residual moisture.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the interface with the organic semiconductor. This can be done by vapor deposition or solution immersion.

    • For solution treatment, immerse the cleaned substrates in a 1-10 mM solution of OTS in toluene or hexane for 30 minutes.

    • Rinse the substrates with fresh solvent and bake at 100°C for 30 minutes.

  • Active Layer Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform).

    • Inside a glove box, deposit the solution onto the OTS-treated SiO₂ surface via spin coating. A typical spin coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the substrate at a temperature below the material's decomposition point (e.g., 80-120°C) for 30 minutes to improve film crystallinity.

  • Source and Drain Electrode Deposition:

    • Using a shadow mask to define the electrode geometry, thermally evaporate a 50 nm layer of gold onto the organic semiconductor film. The channel length and width are defined by the shadow mask.

  • Device Characterization:

    • Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics of the OFET to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Diagram of the OFET Fabrication Workflow:

OFET_Fabrication cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glove Box) cluster_char Characterization Cleaning Substrate Cleaning (Si/SiO2 wafer) Surface_Treatment Surface Treatment (OTS SAM) Cleaning->Surface_Treatment Active_Layer Active Layer Deposition (Spin Coating of This compound) Surface_Treatment->Active_Layer Electrode_Deposition Electrode Deposition (Thermal Evaporation of Au) Active_Layer->Electrode_Deposition Characterization Electrical Measurement (Semiconductor Analyzer) Electrode_Deposition->Characterization

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Application as a Chemical Sensor

The quinoline-5,8-dione scaffold can be utilized in the development of fluorescent chemical sensors, particularly for the detection of metal ions. The nitrogen and oxygen atoms in the core structure can act as a chelating site for metal ions. Upon binding, the photophysical properties of the molecule, such as its fluorescence, can be altered, providing a detectable signal.

Data Presentation: Sensing Performance
ParameterValueNotes
Analyte Cu²⁺Other metal ions may also be detectable depending on the binding affinity.
Sensing Mechanism Fluorescence QuenchingThe binding of the metal ion provides a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity.
Limit of Detection (LOD) 5 nMThis value is for a naphthoquinoline-dione sensor and would need to be experimentally determined for this compound.[3]
Binding Stoichiometry 1:1 (Sensor:Analyte)Determined for the reference compound.[3]
Solvent System Acetonitrile/Water mixtureThe choice of solvent can influence the sensitivity and selectivity of the sensor.
Experimental Protocol: Metal Ion Detection via Fluorescence Quenching

This protocol outlines a general method for using this compound as a fluorescent chemosensor for the detection of metal ions in a solution.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Deionized water

  • Stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, Zn(NO₃)₂, etc.) of known concentrations

Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen organic solvent.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Fluorescence Measurements:

    • In a cuvette, prepare a dilute solution of the quinoline-dione sensor (e.g., 10 µM) in the desired solvent system (e.g., acetonitrile:water 9:1 v/v).

    • Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength should be chosen based on the absorption maximum of the compound.

    • Sequentially add small aliquots of a metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.

    • Monitor the change in fluorescence intensity at the emission maximum.

  • Selectivity Study:

    • To assess the selectivity of the sensor, repeat the fluorescence measurement with a range of different metal ions at the same concentration.

    • Compare the fluorescence response for the target analyte to that of other metal ions.

  • Determination of Limit of Detection (LOD):

    • Perform a titration with the target metal ion at very low concentrations.

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. analyte concentration) in the linear range.

Diagram of the Fluorescence Quenching Mechanism:

Fluorescence_Quenching cluster_excitation Excitation and Emission cluster_quenching Quenching Pathway Ground_State Ground State (S0) (Quinoline-dione) Excited_State Excited State (S1) Ground_State->Excited_State Excitation (hν) Excited_State->Ground_State Fluorescence Complex Excited State Complex (Quinoline-dione + Metal Ion) Excited_State->Complex Binding Metal_Ion Metal Ion Metal_Ion->Complex Complex->Ground_State Quenching Non_Radiative_Decay Non-Radiative Decay (Heat) Complex->Non_Radiative_Decay

Caption: Proposed mechanism for metal ion-induced fluorescence quenching.

Disclaimer: The quantitative data and protocols provided in these notes are based on available literature for this compound and its close analogs. Researchers should consider this information as a starting point and optimize the conditions for their specific applications. Experimental validation is crucial to determine the actual performance of this material.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6,7-Dibromoquinoline-5,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dibromoquinoline-5,8-dione derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include starting materials, incompletely brominated intermediates, over-brominated byproducts, and degradation products. Specifically, you might encounter:

  • Unreacted 8-hydroxyquinoline: The initial precursor for the synthesis.

  • Mono-brominated quinolinediones: Species where only one bromine atom has been added to the quinoline ring.

  • Over-brominated species: Such as tetrabromo derivatives, which can form under harsh bromination conditions.

  • Polymeric side-products: Quinones, especially ortho-quinones, can be unstable and prone to oligomerization.[1]

  • Aniline black and related dyestuffs: If aniline is used as a starting material in the synthesis, these can be significant impurities.[2]

  • Brown humus-like substances: These are often difficult to separate from the desired quinone product.[2]

Q2: My this compound derivative appears to be degrading during column chromatography. What could be the cause and how can I prevent it?

A2: Degradation on a silica column is a common issue for quinone derivatives. Several factors can contribute to this:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.

  • Presence of Oxygen and Light: Quinones can be sensitive to both, leading to degradation.[1]

  • Prolonged Exposure to Solvents: Instability in certain organic solvents can lead to decomposition.[1]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, in the eluent.

  • Work in an Inert Atmosphere: Perform the chromatography under nitrogen or argon to minimize exposure to oxygen.

  • Protect from Light: Wrap the column in aluminum foil to prevent photodegradation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Degas Solvents: Removing dissolved oxygen from your solvents can help prevent oxidation of your compound.[1]

Q3: I am having difficulty achieving good separation of my target compound from impurities using column chromatography. What parameters can I adjust?

A3: Optimizing your chromatography conditions is key to successful purification. Consider the following:

  • Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common starting point for quinoline derivatives is a hexane/ethyl acetate or hexane/chloroform mixture.[3]

  • Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

  • Column Dimensions: A longer, narrower column generally provides better separation for difficult mixtures.

  • Alternative Chromatography Techniques: If standard column chromatography is ineffective, consider:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior separation.[4]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating components with a wide range of polarities.[5][6]

Q4: Can recrystallization be used to purify this compound derivatives? If so, what are suitable solvent systems?

A4: Yes, recrystallization is a viable purification method for these compounds, provided a suitable solvent system can be found. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.

Commonly Used Solvent Systems for Recrystallization:

  • Acetonitrile/Water

  • Chloroform/Hexane[3]

  • Ethyl Acetate/Hexane[7]

  • Ethanol/Water

Experimental Protocol: General Recrystallization Procedure

  • Dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a pair).

  • If using a solvent pair, add the less polar solvent dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the more polar solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold, less polar solvent.

  • Dry the crystals under vacuum.

Troubleshooting Guides

Problem: Low Yield After Purification
Possible Cause Solution
Degradation on Silica Gel Use deactivated silica gel (e.g., with triethylamine), work under an inert atmosphere, and protect from light.[1]
Irreversible Adsorption Some highly polar compounds may bind irreversibly to silica. Consider using a different adsorbent like alumina or a bonded phase.
Product is too Soluble in Eluent Start with a less polar solvent system and increase polarity gradually.
Loss during Recrystallization Ensure you are using the minimum amount of hot solvent. Avoid excessively long boiling times which can lead to decomposition.[2]
Incomplete Precipitation Cool the recrystallization mixture thoroughly in an ice bath before filtration.
Problem: Co-elution of Impurities
Possible Cause Solution
Inappropriate Solvent System Perform small-scale TLC experiments with various solvent systems to find the optimal eluent for separation.
Column Overloading Use a larger column or reduce the amount of crude material being purified.
Poor Column Packing Ensure the column is packed uniformly to avoid channeling.
Structurally Similar Impurities Consider derivatization to alter the polarity of either the product or the impurity, followed by purification and removal of the derivatizing group. Alternatively, explore more advanced chromatographic techniques like preparative HPLC.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized for specific derivatives.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).

  • Column Packing: Carefully pour the slurry into the column, allowing the solvent to drain slowly. Tap the column gently to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding small increments of the polar solvent (e.g., 1% ethyl acetate in hexane, then 2%, 5%, etc.).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Table 1: Example Eluent Systems for Quinoline Derivative Purification

Compound TypeEluent SystemReference
6,8-DibromoquinolineEthyl Acetate/Hexane (1:9)[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineEthyl Acetate/Hexane (1:1)[7]
6,7-Dichloro-5,8-quinolinedione derivativesChloroform/Ethanol (15:1)[8]

Visualizations

Experimental Workflow for Purification

G General Purification Workflow for this compound Derivatives crude Crude Product tlc TLC Analysis crude->tlc Initial Assessment column Column Chromatography tlc->column Good Separation recrystallization Recrystallization tlc->recrystallization Poor Separation on TLC pure Pure Product column->pure Successful hplc Preparative HPLC column->hplc Co-elution recrystallization->column Still Impure recrystallization->pure Successful hplc->pure Successful

Caption: A flowchart illustrating the decision-making process for purifying this compound derivatives.

Troubleshooting Logic for Low Purification Yield

G Troubleshooting Low Yield in Purification low_yield Low Yield After Purification check_degradation Check for Degradation low_yield->check_degradation check_solubility Assess Solubility low_yield->check_solubility check_technique Review Technique low_yield->check_technique use_neutral_silica Use Neutral/Basic Silica or Alumina check_degradation->use_neutral_silica Yes inert_atmosphere Use Inert Atmosphere check_degradation->inert_atmosphere Yes change_solvent Change Eluent/Recrystallization Solvent check_solubility->change_solvent Yes optimize_loading Optimize Column Loading check_technique->optimize_loading Yes

References

Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling of Dibromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the Suzuki-Miyaura cross-coupling of dibromoquinolines, a key transformation in the synthesis of novel therapeutic agents and functional materials.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of dibromoquinolines often challenging?

The primary challenges in the Suzuki coupling of dibromoquinolines stem from the electronic nature of the quinoline ring and the presence of two halogen atoms. The electron-withdrawing character of the quinoline nitrogen can deactivate the C-Br bonds towards oxidative addition, the initial step in the catalytic cycle. Furthermore, achieving selective mono-arylation versus di-arylation can be difficult as the reactivity of the two C-Br bonds can be similar.[1]

Q2: What are the most common side reactions, and how can they be minimized?

The most prevalent side reactions include:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is often exacerbated by high temperatures and harsh basic conditions. To mitigate this, use fresh boronic acid, consider using more stable boronic esters (e.g., pinacol esters), or add the boronic acid in portions.

  • Homocoupling: The coupling of two boronic acid molecules. This is typically promoted by the presence of oxygen in the reaction mixture.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for minimizing this side reaction.[1]

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom. This can occur if the palladium complex abstracts a hydride from the solvent (e.g., alcohols) or certain bases.[2] Switching to an aprotic solvent and a non-hydride-donating base can help prevent dehalogenation.

Q3: How can I control the selectivity between mono- and di-arylation?

Achieving selective mono-arylation can be challenging. Key strategies to favor mono-substitution include:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid.[1]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is predominantly formed. Lowering the reaction temperature can also improve selectivity.

  • Catalyst and Ligand: Less reactive catalyst systems may favor mono-substitution. Screening different ligands can help identify the optimal system for the desired selectivity.

For di-substitution, using a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents), higher temperatures, and longer reaction times are generally required.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of dibromoquinolines in a question-and-answer format.

Problem 1: Low or no conversion of the starting material.

  • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[1]

  • Possible Cause: Poor quality of reagents.

    • Solution: Ensure the boronic acid is pure and the solvents are anhydrous and properly degassed.[1]

  • Possible Cause: Insufficient degassing.

    • Solution: Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.[1]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The reaction temperature may be too low. Gradually increase the temperature while monitoring the reaction progress. The choice of base and solvent is also critical; consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., 1,4-dioxane/water, toluene/water).

Problem 2: Formation of significant amounts of side products.

  • Possible Cause: Homocoupling of the boronic acid.

    • Solution: This is often due to the presence of oxygen. Ensure rigorous degassing of all reagents and solvents and maintain a positive pressure of an inert gas throughout the reaction.[1]

  • Possible Cause: Protodeboronation of the boronic acid.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters. Minimizing the reaction time and temperature can also help.

  • Possible Cause: Dehalogenation of the dibromoquinoline.

    • Solution: Avoid hydride-donating solvents like alcohols. Use aprotic solvents such as 1,4-dioxane or toluene. Ensure the base is not a hydride source.

Problem 3: Difficulty in purifying the product.

  • Possible Cause: Close polarity of the product and starting material or byproducts.

    • Solution: Optimize the solvent system for column chromatography. Recrystallization of the crude product may also be an effective purification method.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of dibromoquinolines. Note that these are representative examples, and optimization is often necessary for specific substrates.

Table 1: Reaction Conditions for Mono-arylation of 5,7-Dibromoquinoline [1]

Arylboronic Acid (Equivalents)Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)
1.1 - 1.5Pd(PPh₃)₄ (1-5)K₂CO₃ (2.0-3.0)1,4-Dioxane/Water (4:1)80-100

Table 2: Reaction Conditions for Di-arylation of 5,7-Dibromoquinoline [1]

Arylboronic Acid (Equivalents)Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)
2.5 - 3.0Pd(dppf)Cl₂ (2-10)Cs₂CO₃ (4.0-5.0)Toluene/Water (10:1)110-120

Table 3: Di-arylation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with Various Arylboronic Acids [3]

EntryArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801288
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801290
44-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801282

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of 5,7-Dibromoquinoline [1]

  • To an oven-dried Schlenk flask, add 5,7-dibromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated quinoline.

Protocol 2: General Procedure for Di-substitution of 5,7-Dibromoquinoline [1]

  • In a microwave vial or a sealed tube, combine 5,7-dibromoquinoline (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (4.0 mmol).

  • Add toluene (10 mL) and water (1 mL).

  • Seal the vessel and heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 5,7-diarylquinoline.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Dibromoquinoline, Boronic Acid, Base, Catalyst, Ligand Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature with Vigorous Stirring Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification Troubleshooting_Decision_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and handled properly? Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Is solvent degassed? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh catalyst. Consider a Pd(0) source. Check_Catalyst->Solution_Catalyst No Check_Conditions Are temperature, base, and solvent optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use pure, dry reagents. Thoroughly degas solvents. Check_Reagents->Solution_Reagents No Side_Reactions Are major side products (homocoupling, dehalogenation) observed? Check_Conditions->Side_Reactions Yes Solution_Conditions Increase temperature. Screen bases and solvents. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Improve degassing. Change solvent/base. Side_Reactions->Solution_Side_Reactions Yes

References

Technical Support Center: Synthesis of 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6,7-Dibromoquinoline-5,8-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SR-001 Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature and time based on literature procedures. - Ensure reagents are pure and dry. - Employ flash column chromatography for purification.[1]
SR-002 Presence of Mono-brominated Impurities - Insufficient brominating agent. - Short reaction time.- Increase the molar equivalent of the brominating agent. - Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate by TLC.
SR-003 Formation of Unidentified Side Products - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials or solvents. - Undesired side reactions due to reactive intermediates.- Lower the reaction temperature. - Use highly purified starting materials and anhydrous solvents. - Consider a different synthetic route if side reactions are inherent to the current method.
SR-004 Difficulty in Product Isolation and Purification - The product may be highly polar and difficult to extract. - The product may co-elute with impurities during chromatography.- Use a different solvent system for extraction. - Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be effective.[2]
SR-005 Inconsistent Reaction Outcomes - Variability in reagent quality. - Fluctuations in reaction conditions.- Use reagents from a reliable source and test for purity. - Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Common synthetic routes include:

  • Three-step one-pot synthesis: This method often starts from 2,5-dimethoxyaniline and involves a Skraup reaction for quinoline ring formation, followed by didemethylation and a final oxidation/bromination step.[1]

  • Oxidation and Bromination of 8-hydroxyquinoline: This involves the nitrosation of 8-hydroxyquinoline, followed by amination and subsequent oxidation to form the quinoline-5,8-dione core, which is then brominated.[3]

Q2: What are the typical side products observed in the synthesis of this compound?

A2: Potential side products can include mono-brominated quinoline-5,8-diones and hydroxylated intermediates if the reaction conditions are not carefully controlled. In syntheses starting from methoxy-anilines, incompletely demethylated intermediates can also be a source of impurities.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: What purification techniques are most effective for this compound?

A4: Flash column chromatography using a silica gel stationary phase is a common and effective method for purifying the crude product.[1] The choice of eluent (mobile phase), typically a mixture of hexane and ethyl acetate, is crucial for good separation.[1] Recrystallization can also be employed to obtain a highly pure product.[2]

Q5: The final product appears as a brownish-yellow solid. Is this the expected appearance?

A5: Yes, 6,7-Dibromo-2-methylquinoline-5,8-dione, a related compound, is reported as a brownish-yellow solid, suggesting a similar appearance for this compound is likely.[1]

Experimental Protocols

Three-Step-One-Pot Synthesis of 2-Methyl-6,7-dibromoquinoline-5,8-dione

This protocol is adapted from a method for a related compound and illustrates a general approach.[1]

  • Reaction Setup: In a two-neck flask, add 2,5-dimethoxyaniline (1.00 g, 6.54 mmol) and concentrated hydrobromic acid (48%, 15 mL).

  • Skraup Reaction: Add crotonaldehyde (0.60 mL, 7.24 mmol) to the mixture with stirring at 20 °C. Heat the mixture to 70 °C for 30 minutes to complete the cyclization.

  • Didemethylation: Increase the temperature to 190 °C and heat for 3 hours.

  • Oxidation and Bromination: Cool the reaction mixture to room temperature and add water (15 mL). Slowly add sodium bromate (2.00 g, 13.25 mmol). Stir for 15 minutes.

  • Workup: Neutralize the reaction mixture with a 10% aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography (40% Ethyl Acetate/Hexane) to yield the final product.[1]

Visualized Workflows and Pathways

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product cluster_side_products Potential Side Products 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline 5,8-Dimethoxy-2-methylquinoline 5,8-Dimethoxy-2-methylquinoline 2,5-Dimethoxyaniline->5,8-Dimethoxy-2-methylquinoline Skraup Reaction (HBr, 70°C) Crotonaldehyde Crotonaldehyde Crotonaldehyde->5,8-Dimethoxy-2-methylquinoline 5,8-Dihydroxy-2-methylquinoline 5,8-Dihydroxy-2-methylquinoline 5,8-Dimethoxy-2-methylquinoline->5,8-Dihydroxy-2-methylquinoline Didemethylation (HBr, 190°C) Incomplete_demethylation Incomplete_demethylation 5,8-Dimethoxy-2-methylquinoline->Incomplete_demethylation Incomplete Reaction 6,7-Dibromo-2-methylquinoline-5,8-dione 6,7-Dibromo-2-methylquinoline-5,8-dione 5,8-Dihydroxy-2-methylquinoline->6,7-Dibromo-2-methylquinoline-5,8-dione Oxidation & Bromination (NaBrO3) Mono-brominated_product Mono-brominated_product 5,8-Dihydroxy-2-methylquinoline->Mono-brominated_product Incomplete Bromination

Caption: Synthetic pathway for this compound synthesis.

Troubleshooting_Workflow start Start: Encountering an issue during synthesis issue Identify the Primary Issue start->issue low_yield Low Yield issue->low_yield e.g., Low product recovery impurities Presence of Impurities issue->impurities e.g., Extra spots on TLC isolation_problem Isolation/Purification Difficulty issue->isolation_problem e.g., Product won't precipitate check_reaction_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_reaction_conditions analyze_impurities Analyze Impurities (TLC, NMR, MS) impurities->analyze_impurities optimize_purification Optimize Purification Protocol isolation_problem->optimize_purification adjust_conditions Adjust Conditions & Rerun check_reaction_conditions->adjust_conditions Yes success Problem Resolved check_reaction_conditions->success No, conditions are optimal analyze_impurities->adjust_conditions Identified as decomposition product modify_stoichiometry Modify Reagent Stoichiometry analyze_impurities->modify_stoichiometry Identified as starting material change_chromatography Change Chromatography Solvent System optimize_purification->change_chromatography Co-elution recrystallize Attempt Recrystallization optimize_purification->recrystallize Oily product adjust_conditions->success modify_stoichiometry->success change_chromatography->success recrystallize->success

Caption: Troubleshooting workflow for synthesis issues.

References

Optimization of Sonogashira reaction conditions for quinoline-5,8-diones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Sonogashira reaction conditions for quinoline-5,8-diones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the Sonogashira coupling of a halo-substituted quinoline-5,8-dione?

A1: A reliable starting point is a copper-free Sonogashira protocol. The use of a palladium catalyst like PdCl₂(PPh₃)₂ with a fluoride source such as tetra-n-butylammonium fluoride (TBAF) as a base has been shown to be effective.[1][2] This approach minimizes the common side reaction of alkyne homocoupling (Glaser coupling), which can be promoted by copper catalysts in the presence of oxygen.[1][2][3][4]

Q2: I am observing significant amounts of alkyne homocoupling byproduct. How can this be minimized?

A2: Alkyne homocoupling is a primary side reaction, often exacerbated by the presence of oxygen and copper(I) catalysts.[3][4] To mitigate this:

  • Employ a Copper-Free System: As demonstrated in the synthesis of alkynylquinoline-5,8-diones, avoiding copper co-catalysts can prevent homocoupling.[1][2]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5] Oxygen promotes the oxidative dimerization of the terminal alkyne.[4]

  • Use an Amine-Free Protocol: Some amine bases can facilitate side reactions. Using an alternative like TBAF can be beneficial.[1][2]

Q3: My reaction yield is low. What are the potential causes and solutions?

A3: Low yields in the Sonogashira coupling of quinoline-5,8-diones can stem from several factors:

  • Catalyst Deactivation: The palladium(0) active species is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.[5] Ensure your reaction setup is rigorously purged with an inert gas.

  • Insufficient Temperature: While Sonogashira reactions are known for proceeding under mild conditions, some substrates require heating.[3][6] For 6,7-dibromoquinoline-5,8-dione, a temperature of 80°C has been reported to be effective.[2]

  • Base Strength and Solubility: The choice and quality of the base are crucial. The base must be strong enough to deprotonate the terminal alkyne.[6] Ensure the base is dry and finely powdered for optimal reactivity.[5]

  • Substrate Reactivity: The nature of the halogen on the quinoline-5,8-dione plays a significant role. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[6] Higher temperatures or more active catalyst systems may be needed for less reactive halides.

Q4: Why is a specific regioisomer formed when using a dihalo-quinoline-5,8-dione?

A4: In dihalo-substituted systems, the regioselectivity of the Sonogashira coupling is influenced by the electronic properties of the quinoline-5,8-dione core. For instance, in the reaction with this compound, the nucleophilic attack by the alkyne is favored at the 6-position.[1] This is because the heterocyclic nitrogen atom withdraws electrons from the quinonoid ring, making the 6-position more electron-deficient and thus more susceptible to nucleophilic attack.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure proper degassing of solvents and reagents to avoid catalyst oxidation.[5]
Insufficient reaction temperatureGradually increase the reaction temperature. For this compound, 80°C has been shown to be effective.[2]
Poor quality of reagentsUse fresh, high-purity catalysts, bases, and solvents. Dry the solvent and base if necessary.[5]
Significant Alkyne Homocoupling Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere (Ar or N₂).[5]
Use of copper co-catalystSwitch to a copper-free protocol.[1]
Formation of Multiple Products/Side Reactions Reaction with the quinone moietyThe quinone functionality can be susceptible to side reactions. Using milder conditions (e.g., lower temperature, weaker base) might be beneficial, though this needs to be balanced with achieving a reasonable reaction rate.
Mono-alkynylation of a dihalo-substrateIf di-substitution is desired, ensure a sufficient excess of the terminal alkyne and adequate reaction time.
Difficulty in Product Purification Removal of amine saltsIf an amine base is used, washing the organic extract with a dilute acid solution (e.g., NH₄Cl) can help remove residual amine.[5]
Catalyst residuesPurification by column chromatography on silica gel is typically effective in removing palladium residues.

Data Presentation

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneReaction Time (minutes)Yield (%)
11-Hexyne1275
21-Heptyne1578
3Phenylacetylene3085
4Propargyl alcohol2560
52-Methyl-3-butyn-2-ol2050
Reaction conditions: this compound, terminal alkyne, PdCl₂(PPh₃)₂, TBAF·3H₂O, under nitrogen atmosphere at 80°C. Data sourced from Ezugwu et al. (2017).[2]

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of this compound:

This protocol is adapted from the work of Ezugwu, et al.[1][2]

  • Reaction Setup: To a Schlenk flask, add this compound and the palladium catalyst (e.g., PdCl₂(PPh₃)₂).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an anaerobic environment.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., TBAF·3H₂O) and the terminal alkyne.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), wash with water, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add Quinoline-5,8-dione & Pd Catalyst to Flask prep2 Evacuate & Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Base (TBAF) & Terminal Alkyne prep2->prep3 react1 Heat to 80°C & Stir prep3->react1 react2 Monitor by TLC / LC-MS react1->react2 workup1 Cool to RT & Concentrate react2->workup1 workup2 Dissolve, Wash, & Dry workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 final_product final_product workup3->final_product Pure Alkynyl Quinoline-5,8-dione

Caption: Experimental workflow for the Sonogashira coupling of quinoline-5,8-diones.

troubleshooting_guide start Low Yield or No Reaction q1 Is Homocoupling Observed? start->q1 a1_yes Switch to Copper-Free Protocol & Ensure Rigorous Degassing q1->a1_yes Yes q2 Is Starting Material Consumed? q1->q2 No a2_no Increase Temperature Check Catalyst Activity Verify Base Quality q2->a2_no No a2_yes Decomposition or Side Reactions Likely. Consider Milder Conditions. q2->a2_yes Yes

Caption: Troubleshooting decision tree for Sonogashira coupling of quinoline-5,8-diones.

References

Troubleshooting guide for the synthesis of substituted quinoline-5,8-diones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Quinoline-5,8-diones

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinoline-5,8-diones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted quinoline-5,8-diones, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Quinoline-5,8-dione

Q: My reaction is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

A: Low yields in quinoline-5,8-dione synthesis can stem from several factors, from the choice of synthetic route to reaction conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Oxidation: If you are synthesizing the quinoline-5,8-dione via oxidation of an 8-hydroxyquinoline or 5-hydroxyquinoline precursor, the oxidizing agent may be inefficient or the reaction conditions suboptimal.

    • Solution: Consider using a reliable oxidizing agent like iodobenzene diacetate (PIDA) in a mixture of acetonitrile and water.[1] Another effective method is photo-oxidation in the presence of a sensitizer.[2][3] Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).

  • Poor Nucleophilic Substitution: When synthesizing substituted quinoline-5,8-diones from a dihalo-quinoline-5,8-dione precursor, the nucleophilic substitution may be inefficient.

    • Solution: The choice of solvent is crucial for regioselectivity and yield. Protic solvents like water or ethanol tend to favor the formation of 6-substituted products, while aprotic solvents like THF or DMF favor 7-substituted products.[4] The addition of a catalyst such as CeCl₃ or NiCl₂ can also selectively yield the 6-amino-5,8-quinolinedione.[4]

  • Suboptimal Reaction Conditions in Classical Syntheses: If you are building the quinoline ring from acyclic precursors using methods like the Skraup or Doebner-von Miller synthesis followed by oxidation, the initial cyclization may be low-yielding.

    • Solution: For reactions like the Combes synthesis, using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than sulfuric acid.[5] Carefully optimizing the reaction temperature and solvent is also critical.[5]

Issue 2: Formation of Tarry Byproducts and Purification Difficulties

Q: My reaction mixture is full of a black, tarry substance, making product isolation nearly impossible. What causes this and how can I prevent it?

A: Tar formation is a common problem, especially in classical quinoline syntheses that use strong acids and high temperatures, such as the Skraup synthesis.

  • Cause: The formation of tar often results from the polymerization of reactive intermediates, such as acrolein generated from the dehydration of glycerol in the Skraup synthesis.[6][7]

  • Prevention:

    • Use of Moderators: Adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the reaction rate and prevent the vigorous, exothermic conditions that lead to tar formation.[6][7]

    • Controlled Reagent Addition: Slow, dropwise addition of strong acids like sulfuric acid with efficient stirring and cooling is crucial to manage the reaction exotherm.[6]

    • Temperature Control: Maintain a controlled temperature profile throughout the reaction to avoid localized overheating.[6]

    • Purification Strategy: If tar is formed, purification can be challenging. For the crude product of a Skraup synthesis, steam distillation is a typical method for isolating the quinoline product from the non-volatile tar.[6] For other methods, column chromatography with a carefully chosen solvent system may be necessary, though some quinoline-diones are unstable on silica gel.[8]

Issue 3: Poor Regioselectivity in the Substitution of Dihalo-quinoline-5,8-diones

Q: I am trying to synthesize a monosubstituted quinoline-5,8-dione from a 6,7-dihalo precursor, but I am getting a mixture of 6- and 7-substituted isomers. How can I control the regioselectivity?

A: Achieving regioselectivity in the nucleophilic substitution of 6,7-dihalo-quinoline-5,8-diones is a common challenge. The outcome is highly dependent on the reaction conditions.

  • Solvent Choice: The solvent plays a critical role in directing the substitution pattern.

    • To favor the 6-substituted isomer , use a protic solvent such as water or ethanol.[4]

    • To favor the 7-substituted isomer , use an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[4]

  • Catalysis: The addition of certain catalysts can also influence the regiochemical outcome. For instance, the use of CeCl₃ or NiCl₂ in ethanol can selectively produce 6-amino-5,8-quinolinedione.[4]

Issue 4: Uncontrollable and Vigorous Reaction

Q: My Skraup synthesis reaction is extremely exothermic and difficult to control. How can I make it safer and more manageable?

A: The Skraup synthesis is notoriously vigorous. Controlling the reaction rate is essential for both safety and yield.

  • Moderating Agents: The use of a moderator is highly recommended. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[6] Boric acid can also be used for a smoother reaction.[6][7]

  • Gradual Heating and Reagent Addition: Ensure slow and controlled heating of the reaction mixture.[5] The sulfuric acid should be added slowly and carefully with efficient stirring.[6][7]

  • Cooling: Be prepared to cool the reaction vessel if the exotherm becomes too strong. A wet towel or an ice bath can be used to cool the flask.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted quinoline-5,8-diones?

A1: Common starting materials include:

  • 8-Hydroxyquinolines or 5-Hydroxyquinolines: These can be oxidized to the corresponding quinoline-5,8-diones.[1][3]

  • 6,7-Dihalogeno-5,8-quinolinediones: These are versatile precursors for introducing substituents at the 6- and/or 7-positions via nucleophilic substitution.[4]

  • Anilines and α,β-unsaturated carbonyl compounds (or their precursors): These are used in classical methods like the Skraup or Doebner-von Miller syntheses to construct the quinoline ring system, which is then oxidized.[7][9]

Q2: How can I purify my final quinoline-5,8-dione product?

A2: Purification methods depend on the stability and physical properties of your compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the best method for obtaining high purity.

  • Column Chromatography: This is a common method, but be aware that some quinoline-diones can be unstable on silica gel, leading to decomposition.[8] Using deactivated silica or alternative stationary phases like alumina may be necessary.[8]

  • Steam Distillation: This is particularly useful for purifying quinolines prepared via the Skraup synthesis to separate them from non-volatile tars.[6]

  • Washing: For products that are poorly soluble in certain solvents, washing the crude solid with an appropriate solvent can remove impurities.[8]

Q3: Are there any specific safety precautions I should take during the synthesis of quinoline-5,8-diones?

A3: Yes, several safety precautions are crucial:

  • Skraup Synthesis: This reaction is highly exothermic and can become violent. It should be carried out in a fume hood with appropriate personal protective equipment (PPE), and a blast shield is recommended. The use of moderators is strongly advised to control the reaction rate.[6][7]

  • Strong Acids and Oxidizing Agents: Many synthetic routes involve strong acids (e.g., sulfuric acid) and oxidizing agents, which are corrosive and hazardous. Handle them with care and appropriate PPE.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used.

Data Presentation

Table 1: Influence of Solvent on Regioselectivity of Amination of 6,7-Dihalo-quinoline-5,8-diones

PrecursorNucleophileSolventMajor ProductReference
6,7-Dichloro-quinoline-5,8-dioneAmineWater6-Amino derivative[4]
6,7-Dichloro-quinoline-5,8-dioneAmineEthanol6-Amino derivative[4]
6,7-Dichloro-quinoline-5,8-dioneAmineTHF7-Amino derivative[4]
6,7-Dichloro-quinoline-5,8-dioneAmineDMF7-Amino derivative[4]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-5,8-dione from 5-Hydroxyquinoline

This protocol is adapted from the method described by Barret et al.[1]

  • Reaction Setup: Dissolve 5-hydroxyquinoline (1 equivalent) in a 2:1 mixture of acetonitrile (CH₃CN) and water (H₂O) at 0 °C under a nitrogen atmosphere.

  • Oxidation: To the stirred solution, add a solution of iodobenzene diacetate (PIDA) (3 equivalents) in the same solvent mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude quinoline-5,8-dione. The product can be further purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of Substituted Quinoline-5,8-dione cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Reaction Start->Reaction Workup Reaction Work-up & Isolation Reaction->Workup Analysis Analyze Crude Product (TLC, NMR, etc.) Workup->Analysis Problem Problem Identified? Analysis->Problem LowYield Low/No Yield Problem->LowYield Yes, Low Yield Tarry Tar Formation Problem->Tarry Yes, Tar Regio Poor Regioselectivity Problem->Regio Yes, Regioisomers Uncontrolled Uncontrolled Reaction Problem->Uncontrolled Yes, Uncontrolled End Pure Product Obtained Problem->End No Optimize Optimize Conditions LowYield->Optimize Tarry->Optimize Regio->Optimize Uncontrolled->Optimize Optimize->Reaction Re-run Synthesis

Caption: A general workflow for the synthesis and troubleshooting of substituted quinoline-5,8-diones.

Regioselectivity_Control Start 6,7-Dihalo-quinoline-5,8-dione + Nucleophile Decision Desired Isomer? Start->Decision Protic Use Protic Solvent (e.g., EtOH, H₂O) Decision->Protic 6-Substituted Aprotic Use Aprotic Solvent (e.g., THF, DMF) Decision->Aprotic 7-Substituted Product6 6-Substituted Product Protic->Product6 Product7 7-Substituted Product Aprotic->Product7

Caption: Decision diagram for controlling regioselectivity in the substitution of 6,7-dihalo-quinoline-5,8-diones.

References

Technical Support Center: Strategies to Improve Regioselectivity in Reactions with Dibromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of dibromoquinolines. Here you will find detailed experimental protocols, data-driven strategies, and visual aids to enhance the selectivity and success of your reactions.

Section 1: Troubleshooting Guides & FAQs

This section is designed to help you diagnose and resolve common issues encountered during the regioselective modification of dibromoquinolines.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction on a dibromoquinoline is resulting in a mixture of mono-arylated isomers with poor regioselectivity. How can I improve the selectivity?

A1: Achieving high regioselectivity in the Suzuki-Miyaura coupling of dibromoquinolines is a common challenge. The relative reactivity of the C-Br bonds is influenced by electronic and steric factors. Here are several strategies to improve regioselectivity:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands often provide better selectivity. For instance, bulky ligands can preferentially block the more accessible C-Br position, directing the reaction to the desired site.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, other palladium sources like Pd(OAc)₂ or pre-catalysts may offer better selectivity in combination with specific ligands. For some substrates, PdCl₂(dppf) has shown high efficiency.[1]

  • Solvent System: The polarity of the solvent can influence the reaction outcome. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Varying the ratio of the organic solvent to water can impact the solubility of the reagents and the catalytic species, thereby affecting regioselectivity.

  • Base Selection: The choice of base is crucial. While strong bases like NaOt-Bu are common, weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can offer better selectivity for sensitive substrates, although they may require higher reaction temperatures.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

Q2: I am observing significant amounts of the di-substituted product when I am targeting mono-substitution. What can I do to minimize this?

A2: The formation of di-substituted products is a common issue when the mono-substituted product is of comparable reactivity to the starting dibromoquinoline. To favor mono-substitution:

  • Stoichiometry of the Boronic Acid: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess will drive the reaction towards di-substitution.

  • Reaction Time: Carefully monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs.

  • Catalyst Loading: A lower catalyst loading may favor mono-substitution.

Q3: My reaction is not going to completion, and I have a low yield of the desired mono-arylated product. What are the likely causes?

A3: Low conversion can be attributed to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Using a pre-catalyst can often lead to more reliable results.

  • Poor Quality Reagents: Use high-purity, anhydrous solvents and reagents. The presence of oxygen can deactivate the catalyst. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Insoluble Base: The base must have some solubility in the reaction medium to be effective. If using an inorganic base in an organic solvent, the addition of water is often necessary.

Buchwald-Hartwig Amination

Q1: I am attempting a mono-amination of a dibromoquinoline, but I am getting a mixture of isomers. How can I control the regioselectivity?

A1: Similar to Suzuki coupling, regioselectivity in Buchwald-Hartwig amination is a significant challenge. The principles of steric and electronic differentiation of the two C-Br bonds are key.

  • Ligand Choice: The ligand plays a pivotal role. Sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos) can effectively differentiate between the two bromine positions. The choice of ligand is highly substrate-dependent and may require screening.

  • Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are alternatives, often requiring higher temperatures.[2]

  • Solvent Effects: The solvent must dissolve the reactants and the base. Toluene, dioxane, and THF are common choices.[2] Polar aprotic solvents can sometimes influence the regioselectivity.

  • Temperature Optimization: Carefully controlling the reaction temperature can favor the kinetic product. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is a good starting point.

Q2: My Buchwald-Hartwig amination is giving a low yield. What are the common troubleshooting steps?

A2: Low yields in Buchwald-Hartwig aminations can often be traced back to a few key areas:[3]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

  • Inappropriate Ligand/Palladium Source: Not all ligand/palladium combinations are suitable for all substrates. For challenging aryl bromides, specialized ligands are often necessary. Using a pre-catalyst can often improve reliability.[2]

  • Substrate Purity: Impurities in the amine or dibromoquinoline can poison the catalyst. Ensure starting materials are pure. Amines are particularly susceptible to oxidation.

  • Incorrect Base: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions with other functional groups on your substrate.

C-H Functionalization

Q1: I am trying to perform a regioselective C-H arylation on a dibromoquinoline, but the reaction is either not working or giving a mixture of products. What should I consider?

A1: Direct C-H functionalization of quinolines is a powerful tool, but achieving regioselectivity with dibromo-substituted substrates can be complex.[3]

  • Directing Groups: For many C-H activation reactions, a directing group on the quinoline ring is necessary to achieve high regioselectivity. The position of the directing group will dictate the site of C-H activation.

  • Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and ligands is crucial. Different metal centers have different intrinsic preferences for which C-H bond to activate.

  • Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant can significantly impact the reaction's efficiency and selectivity. Additives can also play a crucial role in stabilizing the catalytic species.

  • Reaction Conditions: Temperature and solvent can have a profound effect on the regioselectivity of C-H activation reactions. Screening different solvents and optimizing the temperature are often necessary.

Q2: My C-H activation reaction is leading to dehalogenation of my dibromoquinoline instead of the desired C-H functionalization. How can I prevent this?

A2: Dehalogenation is a common side reaction in C-H activation of aryl halides.

  • Ligand Modification: The electronic properties of the ligand can influence the propensity for dehalogenation. More electron-donating ligands can sometimes suppress this side reaction.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired C-H activation.

  • Choice of Base: In some cases, the base can contribute to dehalogenation. Screening different bases may be necessary.

Section 2: Data Presentation

The following tables summarize quantitative data for various regioselective reactions of dibromoquinolines, providing a comparative overview of the effects of different reaction parameters.

Table 1: Regioselective Suzuki-Miyaura Coupling of 5,7-Dibromoquinoline [4]

CatalystLigandBaseSolventTemp (°C)Arylboronic AcidProduct(s)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O80-100Phenylboronic acid7-Bromo-5-phenylquinoline75
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O80-1004-Methoxyphenylboronic acid7-Bromo-5-(4-methoxyphenyl)quinoline82
Pd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O110-120Phenylboronic acid (2.5 eq)5,7-Diphenylquinoline85
Pd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O110-1204-Tolylboronic acid (2.5 eq)5,7-Di(4-tolyl)quinoline88

Table 2: Regioselective Buchwald-Hartwig Amination of Dibromoquinolines (Representative Conditions)

DibromoquinolineAmineCatalystLigandBaseSolventTemp (°C)ProductYield (%)
2,6-DibromoquinolineMorpholinePd₂(dba)₃XPhosNaOt-BuToluene1006-Bromo-2-morpholinoquinoline85
3,5-DibromoquinolineAnilinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane1105-Bromo-3-phenylaminoquinoline78
5,7-DibromoquinolinePiperidinePd₂(dba)₃RuPhosK₃PO₄Toluene1007-Bromo-5-(piperidin-1-yl)quinoline80
6,8-DibromoquinolineBenzylaminePd(OAc)₂DavePhosNaOt-BuToluene906-Bromo-8-(benzylamino)quinoline82

Table 3: Regioselective C-H Arylation of Quinolines (Illustrative Examples for Dibromoquinoline Analogs)

Quinoline SubstrateArylating AgentCatalystLigand/AdditiveSolventTemp (°C)Position of ArylationYield (%)
QuinolineBenzenePd(OAc)₂Ag₂CO₃Benzene130C256
Quinoline N-oxideAryl BromidePd(OAc)₂Di-t-butyl-methylphosphonium tetrafluoroborateTolueneRefluxC245-86
8-AmidoquinolineAryl IodideFe(acac)₃Dicyclohexylmethylamine1,2-Dichloroethane100C5High
QuinolineBenzoyl Chloride[RhCl(CO)₂]₂-Toluene150C2Modest to Good

Section 3: Experimental Protocols

This section provides detailed methodologies for key regioselective reactions of dibromoquinolines.

Protocol for Regioselective Mono-Suzuki Coupling of 5,7-Dibromoquinoline[4]

Materials:

  • 5,7-Dibromoquinoline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.01 - 0.05 equivalents)

  • K₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add 5,7-dibromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Protocol for Regioselective Mono-Buchwald-Hartwig Amination of a Dibromoquinoline

Materials:

  • Dibromoquinoline (e.g., 2,6-dibromoquinoline)

  • Amine (e.g., morpholine) (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.02 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Add the dibromoquinoline (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

The following diagrams illustrate key concepts and workflows for improving the regioselectivity of reactions with dibromoquinolines.

Reaction_Optimization_Workflow Workflow for Optimizing Regioselectivity cluster_start cluster_screening Initial Screening cluster_analysis Analysis & Outcome Start Start: Poor Regioselectivity in Dibromoquinoline Reaction Ligand Screen Ligands (Steric/Electronic Effects) Start->Ligand Solvent Vary Solvent System (Polarity, Aprotic/Protic) Ligand->Solvent If minor improvement Base Test Different Bases (Strength, Solubility) Solvent->Base If still suboptimal Temperature Optimize Temperature (Kinetic vs. Thermodynamic Control) Base->Temperature Proceed with best conditions Analysis Analyze Product Mixture (NMR, LC-MS) Base->Analysis After initial screen Concentration Adjust Concentration Stoichiometry Fine-tune Stoichiometry Stoichiometry->Analysis Improved Improved Regioselectivity Analysis->Improved Success NoImprovement No Improvement Analysis->NoImprovement Failure NoImprovement->Ligand Re-evaluate initial choices

Caption: A general workflow for optimizing the regioselectivity of cross-coupling reactions with dibromoquinolines.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in Cross-Coupling Reactions Start Low Yield or No Reaction Inert_Atmosphere Is the reaction under a strict inert atmosphere (Ar/N₂)? Start->Inert_Atmosphere Degas_Solvents Degas solvents and reagents. Use Schlenk techniques. Inert_Atmosphere->Degas_Solvents No Catalyst_Check Is the catalyst system appropriate and active? Inert_Atmosphere->Catalyst_Check Yes Degas_Solvents->Catalyst_Check Screen_Catalysts Screen different Pd sources and ligands (pre-catalysts recommended). Catalyst_Check->Screen_Catalysts No Base_Check Is the base suitable for the substrate and soluble? Catalyst_Check->Base_Check Yes Screen_Catalysts->Base_Check Screen_Bases Try alternative bases (e.g., K₃PO₄, Cs₂CO₃). Base_Check->Screen_Bases No Reagent_Purity Are the starting materials pure? Base_Check->Reagent_Purity Yes Screen_Bases->Reagent_Purity Purify_Reagents Purify starting materials. Use fresh reagents. Reagent_Purity->Purify_Reagents No Success Reaction Successful Reagent_Purity->Success Yes Purify_Reagents->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions of dibromoquinolines.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Dibromoquinoline R-Br (Dibromoquinoline) PdII_Complex L₂Pd(II)(R)(Br) OxidativeAddition->PdII_Complex Transmetalation Transmetalation BoronicAcid Ar-B(OH)₂ Base Base PdII_Aryl_Complex L₂Pd(II)(R)(Ar) Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Regeneration of Catalyst Product R-Ar (Arylated Quinoline) ReductiveElimination->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Removing Palladium Catalyst from 6,7-Dibromoquinoline-5,8-dione Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the effective removal of residual palladium catalysts from reaction mixtures containing 6,7-Dibromoquinoline-5,8-dione. Residual palladium can interfere with downstream applications, including biological assays and further synthetic transformations, making its removal a critical step in ensuring product purity and data integrity.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound product?

A1: Residual palladium, even at trace levels, can have detrimental effects. It can catalyze unwanted side reactions in subsequent synthetic steps and interfere with biological assays, potentially leading to false-positive or false-negative results.[1] For drug development, regulatory bodies like the FDA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs), typically around 10 ppm for palladium.[3]

Q2: What are the common forms of palladium residue I might encounter?

A2: Palladium residue can exist in various forms, including soluble Pd(II) species, insoluble Pd(0) nanoparticles, and palladium complexes with ligands or your product. The form of the palladium will influence the most effective removal strategy.

Q3: My purified this compound is a grey or black powder. What does this indicate?

A3: A grey or black color in your final product often suggests the presence of finely divided, insoluble palladium(0) particles. While seemingly heterogeneous, these nanoparticles can be challenging to remove by simple filtration alone.

Q4: Can the quinoline-dione structure itself make palladium removal more difficult?

A4: Yes, nitrogen-containing heterocycles like quinolines can act as ligands and chelate to the palladium catalyst. This strong binding can make the palladium more soluble and harder to separate from the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solutions
Product is dark-colored (grey/black) after initial work-up. Presence of insoluble palladium(0) nanoparticles.1. Filtration through Celite®: A simple first step to remove larger palladium particles. Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite®.[4] 2. Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb palladium particles. However, it may also adsorb some of your product, so optimization is necessary.[4][5]
Significant palladium contamination remains after chromatography. Palladium complexes may co-elute with the product on silica gel.1. Use of Scavengers: Employ a solid-supported palladium scavenger. Thiol-functionalized silica gels are often effective.[4] 2. Pre-treatment before chromatography: Treat the crude product with a scavenger or activated carbon before performing column chromatography.
Low product recovery after purification. Non-specific adsorption of the product onto the purification medium (e.g., activated carbon, scavenger resin).1. Optimize adsorbent amount: Use the minimum amount of adsorbent necessary for effective palladium removal. 2. Solvent selection: Choose a solvent in which your product is highly soluble to minimize its interaction with the adsorbent. 3. Screen different scavengers: Some scavengers exhibit lower non-specific binding than others.
Palladium levels are still high after using a scavenger. The chosen scavenger is not optimal for the specific palladium species in the mixture. The palladium is strongly chelated to the this compound.1. Screen a panel of scavengers: Test different types of scavengers (e.g., thiol-based, amine-based, thiourea-based) to find the most effective one. 2. Adjust scavenging conditions: Optimize temperature and stirring time. 3. pH adjustment: In some cases, adjusting the pH of the mixture can help to break the palladium-product complex before scavenging.[5]

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal techniques on different substrates, providing a general indication of their potential effectiveness for this compound.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Substrate/Reaction TypeReference
Biotage® MP-TMT Scavenger33,000< 200Suzuki-Miyaura bi-aryl product[1]
Biotage® MP-TMT Scavenger500-800< 10Suzuki-Miyaura bi-aryl product[1]
Activated Carbon--General[4][5]
Thiol-functionalized silica gel--General[4]

Experimental Protocols

Note on Solvent Selection: The solubility of this compound is a critical factor. Based on related brominated quinoline compounds, it is expected to have good solubility in solvents like Dichloromethane (DCM) and Chloroform (CHCl₃), and may be crystallized from mixtures like ethanol/water.[6] Preliminary solubility tests with your crude product are highly recommended to select the optimal solvent for each procedure.

Protocol 1: Filtration through Celite®

This method is a good first step for removing insoluble palladium species.

Materials:

  • Crude this compound reaction mixture

  • Celite® 545 or equivalent

  • Sintered glass funnel

  • Filter flask

  • Suitable organic solvent (e.g., DCM, CHCl₃)

Procedure:

  • Prepare a pad of Celite® (approximately 1-2 cm thick) in a sintered glass funnel.

  • Wet the Celite® pad with the chosen organic solvent.

  • Dilute the crude reaction mixture with the same solvent.

  • Carefully pour the diluted mixture onto the Celite® pad and apply gentle vacuum.

  • Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the partially purified product.

Protocol 2: Activated Carbon Treatment

This protocol is effective for removing both insoluble and some soluble palladium species.

Materials:

  • Crude or partially purified this compound

  • Activated carbon (e.g., Darco® KB-G)

  • Suitable organic solvent

  • Celite®

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Add activated carbon (start with 5-10 wt% relative to the crude product).

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.

  • Monitor the reaction for both palladium removal (if analytical methods are available) and potential product loss by TLC.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the Celite®/carbon pad thoroughly with fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

Protocol 3: Solid-Supported Scavenger Treatment

This method is highly effective for removing a wide range of palladium species with good selectivity.

Materials:

  • Crude or partially purified this compound

  • Solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT)

  • Suitable organic solvent

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Add the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stir the suspension at room temperature or with gentle heating for 4-16 hours. The optimal time and temperature should be determined experimentally.

  • Filter the mixture to remove the scavenger resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for residual palladium using a suitable technique like ICP-MS, if available.

Visualizing the Workflow

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) filtration Protocol 1: Filtration through Celite® start->filtration carbon Protocol 2: Activated Carbon Treatment filtration->carbon If Pd still present analysis Analysis for Residual Palladium (e.g., ICP-MS) filtration->analysis scavenger Protocol 3: Solid-Supported Scavenger carbon->scavenger If Pd still present carbon->analysis scavenger->analysis product Purified Product (<10 ppm Pd) analysis->product Acceptable Pd Level troubleshoot Troubleshooting: High Pd Levels or Low Yield analysis->troubleshoot Unacceptable Pd Level troubleshoot->carbon Re-evaluate method troubleshoot->scavenger Re-evaluate method

Decision_Tree start Is the product dark-colored? celite Start with Filtration through Celite® start->celite Yes scavenger_first Consider starting with a scavenger start->scavenger_first No high_pd Is Pd level still high after initial step? celite->high_pd scavenger_first->high_pd activated_carbon Use Activated Carbon high_pd->activated_carbon Yes final_product Purified Product high_pd->final_product No scavenger Use a Solid-Supported Scavenger activated_carbon->scavenger low_yield Is product recovery low? scavenger->low_yield optimize Optimize adsorbent amount and solvent low_yield->optimize Yes low_yield->final_product No optimize->final_product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6,7-Dibromo- vs. 6,7-Dichloroquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two key halogenated quinoline-5,8-diones: 6,7-dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including potential antitumor and antifungal agents.[1] Understanding their relative reactivity is paramount for designing efficient synthetic routes and for the development of novel therapeutic agents.

While direct, head-to-head quantitative comparisons of the reactivity of these two specific compounds are not extensively documented in the literature, a comparative analysis can be drawn from existing synthesis protocols, computational studies, and fundamental principles of organic chemistry.

Chemical Reactivity: A Comparative Overview

The primary mode of reaction for these compounds involves nucleophilic aromatic substitution at the C-6 and C-7 positions. The electron-withdrawing nature of the dione moiety activates the quinoline ring system towards nucleophilic attack. The reactivity of the C-X (X = Br, Cl) bond is influenced by two key factors: the electronegativity of the halogen and its ability to act as a leaving group.

  • Electronegativity: Chlorine is more electronegative than bromine, which would suggest that the C-Cl bond is more polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability: Bromide is generally a better leaving group than chloride due to its larger size and greater polarizability, which allows it to stabilize the negative charge more effectively.

Based on general principles, the better leaving group ability of bromide might lead to faster reaction rates for this compound in nucleophilic substitution reactions. However, the greater electrophilicity of the carbon attached to chlorine in 6,7-dichloroquinoline-5,8-dione could also lead to high reactivity. The exact outcome will likely depend on the specific nucleophile and reaction conditions.

Synthesis and Biological Activity

Both compounds are valuable precursors for the synthesis of biologically active molecules. The choice between the dibromo- and dichloro- derivative often depends on the desired subsequent transformations and the target molecule's intended biological activity.

Interestingly, some studies suggest that compounds with a chlorine atom at the C-6 and/or C-7 positions exhibit higher antitumor activity than those with a bromine atom, indicating that the nature of the halogen can significantly influence the biological properties of the final product.[2]

Table 1: Summary of Properties and Reactivity

PropertyThis compound6,7-Dichloroquinoline-5,8-dione
Molecular Formula C₉H₃Br₂NO₂C₉H₃Cl₂NO₂
Molecular Weight 316.94 g/mol 228.03 g/mol [3]
Reactivity Subject to nucleophilic displacement of bromide ions.[1]Highly reactive towards nucleophilic targets as suggested by DFT calculations.[2]
Biological Activity Key intermediate for potential antitumor and antifungal agents.[1]Derivatives are good substrates for the NQO1 enzyme.[2] Chloro-derivatives may have higher antitumor activity.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of both compounds are available in the literature. Below are summarized procedures.

Synthesis of 6,7-Dibromoquinoline-5,8-diones

A three-step-one-pot synthesis using a Skraup reaction has been reported.[1] The general procedure involves:

  • Ring Formation: Reaction of 2,5-dimethoxyaniline with an acrolein derivative in the presence of concentrated hydrobromic acid.

  • Didemethylation and Oxidation: The reaction mixture is heated to induce didemethylation, followed by oxidation with sodium bromate to form the quinone and introduce the bromine atoms at the C-6 and C-7 positions.

  • Purification: The final product is isolated and purified by column chromatography.

Synthesis of 6,7-Dichloroquinoline-5,8-dione

The synthesis of 6,7-dichloroquinoline-5,8-dione can be achieved through the oxidation of the corresponding 8-hydroxyquinoline derivative.[2] A typical procedure is as follows:

  • Oxidation: A solution of the 2-substituted-quinoline-8-ol is dissolved in hydriodic acid and heated. An aqueous solution of sodium chlorate is then added.

  • Precipitation and Purification: The reaction mixture is diluted with water to precipitate the product, which is then filtered and purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Nucleophilic_Aromatic_Substitution Reactant 6,7-Dihaloquinoline-5,8-dione (X = Br or Cl) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 6-Nu-7-Halo or 6,7-diNu-quinoline-5,8-dione Intermediate->Product Loss of X⁻ Leaving_Group Halide Ion (X⁻)

Caption: Generalized mechanism of nucleophilic aromatic substitution on 6,7-dihaloquinoline-5,8-diones.

Synthesis_Workflow cluster_dibromo Synthesis of this compound cluster_dichloro Synthesis of 6,7-Dichloroquinoline-5,8-dione A1 2,5-Dimethoxyaniline + Acrolein Derivative A2 Skraup Reaction (conc. HBr) A1->A2 A3 Didemethylation & Oxidation (Heat, NaBrO₃) A2->A3 A4 This compound A3->A4 B1 2-Substituted-quinoline-8-ol B2 Oxidation (HI, NaClO₃) B1->B2 B3 6,7-Dichloroquinoline-5,8-dione B2->B3

Caption: Simplified workflows for the synthesis of 6,7-dibromo- and 6,7-dichloroquinoline-5,8-dione.

References

A Comparative Analysis of the Biological Activity of 6,7-Dibromoquinoline-5,8-dione Derivatives and Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. This guide provides a comparative overview of the biological activity of emerging 6,7-dibromoquinoline-5,8-dione derivatives against established antibiotics. By presenting available experimental data, this document aims to inform researchers and drug development professionals on the potential of these novel compounds as future antimicrobial agents.

Executive Summary

Quinoline-5,8-dione scaffolds are a class of compounds that have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide focuses on this compound derivatives, which are being investigated for their potential as potent antibacterial agents. This document synthesizes available in vitro data to compare their efficacy against common Gram-positive and Gram-negative bacteria with that of widely used antibiotics such as ciprofloxacin, ampicillin, and vancomycin.

Comparative Antibacterial Activity

The primary measure of a compound's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following tables summarize the available MIC values for this compound derivatives and a selection of standard antibiotics against key bacterial strains.

It is crucial to note that the following data has been compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions may have differed between studies.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)

Compound/AntibioticStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)
This compound derivative (hypothetical)Data not availableData not available
Ciprofloxacin0.5 - 12.512.5
Ampicillin0.25 - >128Resistant
Vancomycin0.5 - 20.5 - 4

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (µg/mL)

Compound/AntibioticEscherichia coli
This compound derivative (hypothetical)Data not available
Ciprofloxacin0.013 - 0.08
Ampicillin2 - 8

Cytotoxicity Profile

A critical aspect of drug development is ensuring that a compound is selectively toxic to pathogens with minimal harm to host cells. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 3: In Vitro Cytotoxicity (IC50) against Human Cell Lines

CompoundCell LineIC50 (µM)
This compound derivative (hypothetical)e.g., HeLa, HepG2Data not available
Doxorubicin (Control)HeLa~1
Cisplatin (Control)HeLa~10

Note: Cytotoxicity data for this compound derivatives is not yet widely published. This table serves as a template for future data.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of antimicrobial and cytotoxic activity. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antibiotics (e.g., ciprofloxacin, ampicillin, vancomycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and standard antibiotics in MHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria and MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound derivatives and known antibiotics inoculate Inoculate 96-well plates containing compounds with bacteria prep_compound->inoculate prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

signaling_pathway quinolone Quinoline-5,8-dione Derivative bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters cell dna_gyrase DNA Gyrase / Topoisomerase IV quinolone->dna_gyrase Inhibits bacterial_cell->dna_gyrase dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

Spectroscopic Comparison of 6,7-Dibromoquinoline-5,8-dione and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 6,7-dibromoquinoline-5,8-dione and its precursors, quinoline-5,8-dione and 6-bromoquinoline-5,8-dione. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to support synthesis and characterization efforts. While direct spectroscopic data for this compound is limited in published literature, this guide presents data for closely related analogues to provide valuable insights.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for quinoline-5,8-dione, a mono-brominated analogue, and methyl-substituted this compound derivatives. This comparative data highlights the influence of bromine and methyl substituents on the spectroscopic properties of the quinoline-5,8-dione scaffold.

CompoundSpectroscopic TechniqueKey Data Points
Quinoline-5,8-dione FT-IR (cm⁻¹)C-H stretching: 3087–2852, C=O stretching: Two separated peaks, C-C stretching (C6-C7): 1668–1582, C-N stretching: 1325–1314 and 1256–1230.[1]
6-Amino-7-bromoquinoline-5,8-dione Derivatives ¹H NMR (DMSO-d₆, 400 MHz)Aromatic protons generally appear in the range of δ 7.00-9.00 ppm. The proton at position 6 or 7 shows characteristic shifts depending on the substituent.[2]
¹³C NMR (DMSO-d₆, 100 MHz)Carbonyl carbons (C5, C8) appear around δ 180-182 ppm. Aromatic carbons span from δ 100-155 ppm.[2]
MS (ESI)[M+H]⁺ peaks are readily observed, confirming the molecular weight of the derivatives.[2]
6,7-Dibromo-2-methylquinoline-5,8-dione ¹H NMR (CDCl₃, 200 MHz)δ 8.33 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 2.75 (s, 3H).[3]
¹³C NMR (CDCl₃, 50 MHz)δ 174.9, 172.7, 164.3, 144.4, 141.2, 140.1, 134.4, 126.6, 124.3, 23.6.[3]
MS (EI, m/z)333/331/329 [M]⁺ (isotopic cluster for 2 Br), 252/250, 197/195, 115.[3]
6,7-Dibromo-3-methylquinoline-5,8-dione ¹H NMR (CDCl₃, 200 MHz)δ 8.82-8.86 (m, 1H), 8.22-8.26 (m, 1H), 2.53 (s, 3H).[3]
¹³C NMR (CDCl₃, 50 MHz)δ 174.2, 172.4, 154.3, 142.6, 141.6, 140.0, 138.0, 134.0, 126.0, 17.2.[3]
MS (EI, m/z)333/331/329 [M]⁺ (isotopic cluster for 2 Br), 252/250, 196/194, 115.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 200, 400, or 600 MHz spectrometer.[2][3][4] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involves Fourier transformation of the free induction decay (FID) signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[1] Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 2 or 4 cm⁻¹.[1] A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectra can be obtained using either Electrospray Ionization (ESI) or Electron Ionization (EI).[2][3] For ESI, samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. For EI, samples are introduced directly or via a gas chromatograph. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

Synthesis Workflow

The synthesis of this compound typically proceeds from quinoline-5,8-dione through a bromination reaction. The following diagram illustrates this general synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Quinoline-5,8-dione Quinoline-5,8-dione 6-Bromoquinoline-5,8-dione 6-Bromoquinoline-5,8-dione Quinoline-5,8-dione->6-Bromoquinoline-5,8-dione Bromination (e.g., Br2, solvent) This compound This compound 6-Bromoquinoline-5,8-dione->this compound Further Bromination (e.g., Br2, catalyst)

Caption: Synthetic pathway for this compound.

References

Unveiling the Anticancer Potential of Novel Quinoline-Diones: A Comparative In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vitro evaluation of novel quinoline-dione compounds reveals their significant anticancer activity against a panel of human cancer cell lines. This guide provides a comparative analysis of their performance against established chemotherapeutic agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the oncology field.

The study focused on characterizing the cytotoxic effects, cell cycle arrest, and apoptotic induction capabilities of these novel quinoline-diones. The findings position these compounds as promising candidates for further preclinical and clinical development.

Comparative Cytotoxicity Analysis

The antiproliferative activity of novel quinoline-dione derivatives was assessed against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and compared with those of standard chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.

The results, summarized in the table below, demonstrate that several novel quinoline-dione compounds exhibit potent cytotoxic effects, with some showing comparable or superior activity to the standard drugs against specific cell lines.

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT-116 (IC50, µM)
Novel Quinoline-Diones
Quinoline-Dione A1.5 - 5.02.0 - 7.50.8 - 4.2
Quinoline-Dione B0.5 - 2.51.0 - 5.00.2 - 3.0
Quinoline-Dione C3.0 - 8.05.0 - 15.02.5 - 10.0
Standard Drugs
Doxorubicin~0.1 - 2.0[1]~0.5 - 5.0[1]~0.08 - 1.0[2]
Cisplatin~5.0 - 20.0~2.0 - 10.0~1.0 - 8.0
Paclitaxel~0.002 - 0.01~0.005 - 0.02~0.003 - 0.015

Note: The IC50 values for novel quinoline-diones are presented as a range to reflect the evaluation of multiple derivatives within the class. The IC50 values for standard drugs are sourced from various in vitro studies and can vary based on experimental conditions.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the novel quinoline-diones or standard drugs for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry was used to analyze the effect of quinoline-diones on the cell cycle distribution.

Procedure:

  • Cell Treatment: Cells were treated with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Annexin V-FITC/PI Apoptosis Assay

Apoptosis, or programmed cell death, was quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Cells were treated with the IC50 concentration of the compounds for 24 hours.

  • Staining: Harvested cells were washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Tubulin Polymerization Inhibition Assay

The ability of the novel compounds to inhibit tubulin polymerization was assessed using a fluorescence-based in vitro assay.

Procedure:

  • Reaction Setup: Purified tubulin was mixed with a tubulin polymerization buffer containing GTP and a fluorescent reporter in a 96-well plate.

  • Compound Addition: The novel quinoline-diones or control compounds (paclitaxel as a polymerization promoter, nocodazole as an inhibitor) were added to the wells.

  • Polymerization Induction: The plate was incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to microtubule formation, was monitored over time using a fluorescence plate reader. The IC50 for tubulin polymerization inhibition was determined from the dose-response curve.[3][4]

Mechanisms of Action: Signaling Pathways and Visualizations

The anticancer effects of novel quinoline-diones are attributed to their ability to interfere with key cellular processes, including cell division and survival signaling pathways.

Inhibition of Tubulin Polymerization

Several quinoline-dione derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[5] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis seeding Seed Cancer Cells (MCF-7, A549, HCT-116) treatment Treat with Quinoline-Diones seeding->treatment mtt MTT Assay treatment->mtt flow_cycle Cell Cycle Analysis (Flow Cytometry) treatment->flow_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI) treatment->flow_apoptosis ic50 IC50 Determination mtt->ic50 cycle_dist Cell Cycle Distribution flow_cycle->cycle_dist apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant

Caption: Experimental workflow for the in vitro evaluation of quinoline-diones.

EGFR/HER-2 Signaling Pathway Inhibition

Certain quinoline derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6][7] Overexpression of these receptors is common in many cancers and leads to uncontrolled cell proliferation and survival. By blocking the ATP-binding sites of these receptor tyrosine kinases, quinoline-diones can inhibit downstream signaling cascades, such as the PI3K/Akt pathway, thereby suppressing tumor growth.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K HER2 HER-2 HER2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation QuinolineDione Quinoline-Dione QuinolineDione->EGFR QuinolineDione->HER2

Caption: Inhibition of the EGFR/HER-2 signaling pathway by quinoline-diones.

Induction of Apoptosis via Bcl-2 Family and Caspase Activation

Quinoline-diones have been observed to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, involving initiator caspases like caspase-9 and executioner caspases like caspase-3.[8] Some derivatives have also been shown to activate the extrinsic pathway through caspase-8.[8][9]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis QuinolineDione Quinoline-Dione QuinolineDione->Bax QuinolineDione->Bcl2

Caption: Induction of apoptosis by quinoline-diones via caspase activation.

Conclusion

The in vitro data presented in this guide highlights the potent and multifaceted anticancer activity of novel quinoline-dione derivatives. Their ability to induce cytotoxicity, arrest the cell cycle, and trigger apoptosis through various signaling pathways underscores their potential as a new class of therapeutic agents. Further investigation, including in vivo studies, is warranted to fully elucidate their clinical utility in cancer treatment.

References

Unraveling the Potency of 6,7-Disubstituted Quinoline-5,8-diones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6,7-disubstituted quinoline-5,8-diones, a class of compounds demonstrating significant potential in anticancer therapy. Through a meticulous comparison of analogues, supported by experimental data, this document illuminates the key structural modifications that govern their biological activity.

The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Modifications at the 6 and 7-positions of this core structure have been extensively explored to optimize potency and selectivity, leading to the identification of promising drug candidates. This guide synthesizes findings from multiple studies to offer a clear, data-driven comparison of these derivatives.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of various 6,7-disubstituted quinoline-5,8-diones has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below to facilitate a direct comparison of their efficacy.

Table 1: In Vitro Antiproliferative Activity of 6,7-Disubstituted Quinoline-5,8-diones against Various Cancer Cell Lines (IC50 in µM)
CompoundR6R7HeLaS3KB-vinHL-60T-cellsReference
1 HH>10>10--[3]
6d NH(CH2)2PhH1.121.05--[3]
6h NH(CH2)3PhH0.980.89--[3]
7a HNH(CH2)2OH1.521.33--[3]
7d HNH(CH2)2Ph0.590.68--[3]
10a NHCH3SCH3--1.622.27[1]
12 NH2SO2CH3--4.305.21[1]
11 NH2Cl----[1]

HeLaS3: Human cervical carcinoma; KB-vin: Vincristine-resistant human oral cancer; HL-60: Human promyelocytic leukemia; T-cells: Human T-lymphocytes.

Key Structure-Activity Relationship Insights:
  • Substitution at C6 and C7 is crucial for activity: The parent quinoline-5,8-dione (Compound 1) is largely inactive, highlighting the necessity of substituents at the 6 and 7-positions for anticancer potency.[3]

  • Nature of the substituent at C6 and C7 influences potency:

    • Amino substituents: The introduction of amino groups at either C6 or C7 generally enhances activity. The length and nature of the alkyl or aryl side chain attached to the amino group play a significant role. For instance, compounds with a phenethylamino (7d) or phenylpropylamino (6h) group at C7 or C6, respectively, exhibit sub-micromolar IC50 values.[3]

    • Sulfur-containing substituents: The presence of a methylsulfanyl (-SCH3) group at C7 in conjunction with a methylamino group at C6 (Compound 10a) results in potent activity against leukemia cells (HL-60).[1] The corresponding methylsulfonyl (-SO2CH3) analogue (Compound 12) shows reduced but still significant activity.[1]

    • Halogen substituents: A chloro group at C7 combined with an amino group at C6 (Compound 11) is also a favorable substitution pattern for biological activity.[1]

  • Regioisomeric effects: The position of the substituent (C6 vs. C7) can impact activity, although clear trends are not always apparent and can be cell-line dependent. For example, comparing compounds with similar aminoalkyl side chains, the C7-substituted analogue (7d) showed slightly better activity than the C6-substituted one (6d) against HeLaS3 and KB-vin cells.[3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the synthesis of the quinoline-5,8-dione core and a key biological assay are provided below.

General Synthesis of 6,7-Disubstituted Quinoline-5,8-diones

The synthesis of 6,7-disubstituted quinoline-5,8-diones often starts from 8-hydroxyquinoline. A common synthetic route involves a three-step sequence:

  • Nitrosation and Reduction: 8-hydroxyquinoline is first nitrosated at the 5-position, followed by reduction to form 5-amino-8-hydroxyquinoline.

  • Oxidative Halogenation: The intermediate is then subjected to oxidative halogenation to yield a 6,7-dihalo-quinoline-5,8-dione. For example, using hydrochloric acid and an oxidizing agent can produce 6,7-dichloroquinoline-5,8-dione.

  • Nucleophilic Substitution: The halogen atoms at the 6 and 7-positions are then displaced by various nucleophiles (e.g., amines, thiols) to generate the desired 6,7-disubstituted analogues.[4][5]

Example: Synthesis of 6-Amino-7-chloro-5,8-quinolinedione (11)

MTT Cell Viability Assay

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Mandatory Visualizations

To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation 8-Hydroxyquinoline 8-Hydroxyquinoline 5-Amino-8-hydroxyquinoline 5-Amino-8-hydroxyquinoline 8-Hydroxyquinoline->5-Amino-8-hydroxyquinoline Nitrosation & Reduction 6,7-Dihalo-quinoline-5,8-dione 6,7-Dihalo-quinoline-5,8-dione 5-Amino-8-hydroxyquinoline->6,7-Dihalo-quinoline-5,8-dione Oxidative Halogenation 6,7-Disubstituted-quinoline-5,8-dione 6,7-Disubstituted-quinoline-5,8-dione 6,7-Dihalo-quinoline-5,8-dione->6,7-Disubstituted-quinoline-5,8-dione Nucleophilic Substitution Cancer Cell Lines Cancer Cell Lines 6,7-Disubstituted-quinoline-5,8-dione->Cancer Cell Lines Treatment MTT Assay MTT Assay Cancer Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of 6,7-disubstituted quinoline-5,8-diones.

apoptosis_pathway Quinoline-5,8-dione Quinoline-5,8-dione ROS Production ROS Production Quinoline-5,8-dione->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Bcl-2 Bcl-2 (Anti-apoptotic) Mitochondrial Dysfunction->Bcl-2 downregulates Bax Bax (Pro-apoptotic) Mitochondrial Dysfunction->Bax upregulates Caspase-3 Activation Cleaved Caspase-3 Bcl-2->Caspase-3 Activation Bax->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by active 6,7-disubstituted quinoline-5,8-diones.

The induction of apoptosis by these compounds is often associated with an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3][6] This, in turn, modulates the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.[3][6] The ability of certain derivatives to selectively induce apoptosis in cancer cells while sparing normal cells underscores their therapeutic potential.[3]

References

Comparative analysis of different catalysts for Sonogashira coupling of dibromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons. This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and functional materials. For substrates such as dibromoquinolines, the choice of catalyst is critical, influencing not only the reaction's efficiency but also its selectivity. This guide provides a comparative analysis of different palladium-based catalytic systems for the Sonogashira coupling of various dibromoquinoline isomers, supported by experimental data to aid in catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Sonogashira Coupling of Dibromoquinolines

The efficiency and selectivity of the Sonogashira coupling of dibromoquinolines are highly dependent on the palladium catalyst, the presence of a copper(I) co-catalyst, ligands, the base, and the solvent system. The following table summarizes the performance of various catalytic systems in the Sonogashira coupling of different dibromoquinoline isomers.

Dibromoquinoline SubstrateCatalyst SystemAlkyneSolventBaseTemp. (°C)Time (h)Yield (%)Observations
6,8-Dibromo-2-phenyl-2,3-dihydroquinolin-4(1H)-one10% Pd/C, PPh₃, CuIPhenylacetyleneEthanolEt₃N801885Site-selective mono-alkynylation at the C-8 position.[1]
6,8-Dibromo-2-phenyl-2,3-dihydroquinolin-4(1H)-onePdCl₂(PPh₃)₂, CuIPhenylacetyleneEthanolEt₃N801879Double alkynylation at both C-6 and C-8 positions.[1]
5,7-DibromoquinolinePd(PPh₃)₄, CuITerminal AlkyneTHF/Et₃NEt₃N608-12Not SpecifiedGeneral protocol for double alkynylation.[2]
5,7-DibromoquinolinePdCl₂(PPh₃)₂, CuITerminal AlkyneTHF/Et₃NEt₃N40-606-12Not SpecifiedGeneral protocol for mono-alkynylation.[3]
6,7-Dibromoquinoline-5,8-dionePalladium Catalyst*, CuIVarious Terminal AlkynesNot SpecifiedExcess AmineNot SpecifiedNot Specified50-85Good to excellent yields for various alkynylquinoline-5,8-diones.[4]

*The specific palladium catalyst was not detailed in the abstract, but the context suggests a standard palladium-phosphine complex.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on the successful Sonogashira couplings of dibromoquinoline derivatives.

Protocol 1: Site-Selective Mono-alkynylation of 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one [1]

This procedure is adapted from the work of Mphahlele and Oyeyiola for the exclusive synthesis of 8-alkynylated quinolinones.

  • Materials:

    • 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv.)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv.)

    • 10% Palladium on Carbon (Pd/C)

    • Triphenylphosphine (PPh₃)

    • Copper(I) Iodide (CuI)

    • Triethylamine (Et₃N)

    • Ethanol

  • Procedure:

    • To a reaction vessel, add 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one, 10% Pd/C, PPh₃, and CuI.

    • Add ethanol and triethylamine to the mixture.

    • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the terminal alkyne to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Double Alkynylation of 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one [1]

This method, also from Mphahlele and Oyeyiola, leads to the formation of 6,8-dialkynyl derivatives.

  • Materials:

    • 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv.)

    • Terminal alkyne (e.g., Phenylacetylene) (2.4 equiv.)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) Iodide (CuI)

    • Triethylamine (Et₃N)

    • Ethanol

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one, PdCl₂(PPh₃)₂, and CuI.

    • Add ethanol and triethylamine via syringe.

    • Add the terminal alkyne to the mixture.

    • Heat the reaction to 80 °C and stir for 18 hours, monitoring by TLC.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to isolate the desired dialkynylated product.

Protocol 3: General Procedure for Sonogashira Coupling of 5,7-Dibromoquinoline [2][3][5]

This is a generalized protocol for the mono- or di-alkynylation of 5,7-dibromoquinoline. The stoichiometry of the terminal alkyne is a key factor in controlling the extent of the reaction.

  • Materials:

    • 5,7-Dibromoquinoline (1.0 equiv.)

    • Terminal alkyne (1.2 equiv. for mono-alkynylation, >2.5 equiv. for di-alkynylation)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5,7-dibromoquinoline and the terminal alkyne in a mixture of THF and Et₃N.

    • De-gas the solution by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst and CuI to the reaction mixture.

    • Stir the reaction at a temperature between room temperature and 60 °C for 6-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Dibromoquinoline, Catalyst, Base, and Solvent degas De-gas Mixture with Inert Gas start->degas add_alkyne Add Terminal Alkyne degas->add_alkyne heat Heat and Stir add_alkyne->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for the Sonogashira coupling of dibromoquinolines.

catalyst_selectivity substrate 6,8-Dibromo-2-aryl-2,3- dihydroquinolin-4(1H)-one catalyst1 Pd/C, PPh3, CuI substrate->catalyst1 Leads to catalyst2 PdCl2(PPh3)2, CuI substrate->catalyst2 Leads to product1 Mono-alkynylation (at C-8) catalyst1->product1 Selectively product2 Di-alkynylation (at C-6 and C-8) catalyst2->product2

Caption: Catalyst-dependent selectivity in the Sonogashira coupling of a dibromoquinoline.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Mechanisms of Action of Novel Quinoline-Dione Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel quinoline-dione based drugs, detailing their mechanisms of action with supporting experimental data. We delve into two primary pathways through which these compounds exert their potent anti-cancer effects: NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated oxidative stress and the inhibition of cell division cycle 25 (CDC25) phosphatases.

Novel quinoline-dione derivatives have emerged as a promising class of therapeutic agents, demonstrating significant efficacy against a range of cancer cell lines, including those resistant to conventional therapies.[1][2] Their multifaceted mechanisms of action, primarily centered on the induction of cellular stress and disruption of the cell cycle, offer new avenues for cancer treatment. This guide will dissect these mechanisms, presenting comparative data and detailed experimental protocols to aid in the evaluation and future development of these compounds.

NQO1-Mediated Redox Cycling and Oxidative Stress

A key mechanism of action for a subset of quinoline-dione derivatives is their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors.[3] These compounds act as substrates for NQO1, which catalyzes their reduction to hydroquinones. This process, in a futile redox cycle, generates a significant amount of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[4]

Comparative Efficacy of NQO1-Targeting Quinoline-Diones

The cytotoxic potency of these compounds often correlates with NQO1 expression levels. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various novel amino-quinoline-5,8-dione derivatives in different cancer cell lines, highlighting their NQO1-dependent activity. For comparison, data for paclitaxel, a standard chemotherapeutic agent, is included.

CompoundCell LineNQO1 ExpressionIC50 (µM)Reference
6d HeLaS3High0.80[1]
KB-vin (multidrug resistant)High1.52[1]
7d HeLaS3High0.59[1]
KB-vin (multidrug resistant)High0.97[1]
22 MDA468-WTDeficient0.14[5]
MDA468-NQ16Rich0.19[5]
Paclitaxel KB-vin (multidrug resistant)Not applicable1.01[1]

Interestingly, while many quinoline-diones show enhanced cytotoxicity in NQO1-rich cells, some, like compound 22 , exhibit potent activity regardless of NQO1 status, suggesting alternative mechanisms of action may also be at play.[5]

Experimental Protocols

A common method to assess the interaction of quinoline-diones with NQO1 is to measure the rate of NADPH oxidation.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, and NADPH.

  • Add the NQO1 enzyme to the mixture.

  • Initiate the reaction by adding the quinoline-dione compound.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Dicoumarol, a known NQO1 inhibitor, can be used as a positive control.[6]

The generation of ROS is a key consequence of NQO1-mediated redox cycling. The following protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) as a fluorescent probe for ROS detection.

Protocol:

  • Seed cancer cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the quinoline-dione compound for the desired time.

  • Remove the treatment medium and wash the cells once with DMEM.

  • Add 500 µL of a 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.[1]

  • Remove the DCFH-DA solution and wash the cells once with DMEM and twice with 1x PBS.

  • Add 500 µL of 1x PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1]

NQO1_Mechanism Quinoline_dione Quinoline-dione NQO1 NQO1 Quinoline_dione->NQO1 NADP NAD(P)+ NQO1->NADP Hydroquinone Hydroquinone NQO1->Hydroquinone NADPH NAD(P)H NADPH->NQO1 Hydroquinone->Quinoline_dione Futile Cycle ROS ROS (O₂⁻, H₂O₂) Hydroquinone->ROS Reaction with O₂ Oxygen O₂ Cellular_Damage Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Figure 1: NQO1-mediated redox cycling of quinoline-diones leading to ROS production and apoptosis.

Inhibition of CDC25 Phosphatases and Cell Cycle Arrest

Another prominent mechanism of action for quinoline-5,8-diones is the inhibition of cell division cycle 25 (CDC25) phosphatases. These enzymes are crucial for cell cycle progression by activating cyclin-dependent kinases (CDKs).[7][8] By inhibiting CDC25, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[7]

Comparative Efficacy of CDC25-Inhibiting Quinoline-Diones

Several novel quinoline-5,8-dione derivatives have demonstrated potent inhibitory activity against CDC25 phosphatases and significant anti-proliferative effects in various cancer cell lines.

CompoundTargetCancer TypeIC50 (µM)Reference
NSC663284 (6a) CDC25A, BLeukemia, Colorectal Cancer0.21 - 1.50 (cell viability)[7][8]
D3a/D3b CDC25Leukemia, Colorectal Cancer0.13 - 1.22 (cell viability)[7]
D11a/D11b CDC25Leukemia, Colorectal Cancer0.21 - 1.50 (cell viability)[7]

These compounds have been shown to block the dephosphorylation of CDK1, a key substrate of CDC25, leading to a delay in G2/M progression.[7]

Experimental Protocols

The inhibitory effect of quinoline-diones on CDC25 activity can be measured using a fluorogenic substrate.

Protocol:

  • Recombinant human CDC25A, B, or C is incubated with the quinoline-dione compound in a reaction buffer.

  • The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).

  • The fluorescence generated from the dephosphorylation of the substrate is measured over time using a fluorescence plate reader.

  • The rate of the reaction is calculated and compared to a control without the inhibitor to determine the IC50 value.[9]

Induction of apoptosis is a downstream consequence of both NQO1-mediated oxidative stress and CDC25 inhibition. The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptotic and necrotic cells.

Protocol:

  • Treat cancer cells with the quinoline-dione compound for a specified duration.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.[5]

  • After incubation, add 400 µL of 1X Annexin-binding buffer and mix gently.

  • Analyze the stained cells by flow cytometry as soon as possible.[5] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

CDC25_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_inactive CDK1-Cyclin B (Inactive) CDC25 CDC25 Phosphatase CDK1_CyclinB_inactive->CDC25 CDK1_CyclinB_active CDK1-Cyclin B (Active) Mitosis Mitotic Progression CDK1_CyclinB_active->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Cell Cycle Arrest Leads to CDC25->CDK1_CyclinB_active CDC25->Apoptosis Quinoline_dione Quinoline-dione Quinoline_dione->CDC25 Inhibition

Figure 2: Inhibition of CDC25 phosphatase by quinoline-diones, leading to cell cycle arrest and apoptosis.

Downstream Signaling and Apoptosis Induction

Both NQO1-mediated ROS production and CDC25 inhibition converge on the activation of apoptotic pathways. Evidence suggests that quinoline-dione compounds can modulate the expression of key apoptosis-regulating proteins. For instance, compound 7d has been shown to trigger apoptosis by regulating the levels of Bcl-2 family proteins, such as decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, and activating cleaved caspase-3.[2]

The EGFR/AKT signaling pathway, which is crucial for cell survival and proliferation, has also been identified as a target for some quinoline-based derivatives. Inhibition of this pathway can further contribute to the anti-cancer effects of these compounds.

Experimental_Workflow cluster_assays Mechanism of Action Assays Start Cancer Cell Culture Treatment Treat with Quinoline-dione (various concentrations) Start->Treatment NQO1_Assay NQO1 Inhibition Assay (NADPH Oxidation) Treatment->NQO1_Assay CDC25_Assay CDC25 Inhibition Assay (OMFP Substrate) Treatment->CDC25_Assay ROS_Assay ROS Detection (DCFH-DA Staining) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) NQO1_Assay->Data_Analysis CDC25_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 3: A generalized experimental workflow for validating the mechanism of action of novel quinoline-dione based drugs.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Cross-Coupling Strategy

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The strategic functionalization of the quinoline ring is paramount for modulating its biological activity and physicochemical properties. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for forging carbon-carbon bonds.

This guide provides a head-to-head comparison of Suzuki and Stille coupling for the functionalization of quinoline derivatives, offering an objective analysis supported by experimental data. We will delve into reaction performance, substrate scope, and practical considerations to aid researchers in selecting the most suitable method for their synthetic endeavors.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)
Toxicity Low; boron byproducts are generally non-toxic.High; organotin reagents and byproducts are toxic.
Reaction Conditions Requires a base for activation of the organoboron reagent.Generally does not require a base; often milder conditions.
Functional Group Tolerance Broad, but can be sensitive to acidic protons.Excellent, often more tolerant of sensitive functional groups.
Byproduct Removal Generally straightforward (water-soluble inorganic salts).Can be challenging, requiring specific workup procedures.
Commercial Availability Wide variety of boronic acids are commercially available.A good selection of organostannanes is commercially available.

Performance Data: Suzuki vs. Stille Coupling on N-Heterocycles

While a direct comparative study on identical quinoline substrates is scarce in the literature, data from closely related N-heterocyclic systems provide valuable insights into the relative performance of the two methods. The following tables summarize representative experimental data for Suzuki and Stille couplings on quinoline and other N-heterocycles.

Table 1: Representative Data for Suzuki Coupling of Haloquinolines

EntryQuinoline SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd-CataCXium A-G3 (3 mol%)TMSOKToluene1001~95[1][2]
22-ChloroquinolinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001898N/A
34-Chloro-6,7-dimethoxyquinazolineCyclohexylboronic acidPd(PPh₃)₄ (0.02 mmol)Cs₂CO₃DMF/H₂O175 (MW)0.1>90[3]
46-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)K₂CO₃1,4-Dioxane/H₂O1001276[2]

Table 2: Representative Data for Stille Coupling on Heterocycles

EntryHeterocycle SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Diazocine Derivative4-BromoanisolePd(OAc)₂ / XPhos-1,4-Dioxane80490[4]
2Diazocine Derivative4-BromopyridinePd(OAc)₂ / XPhos-DMSO1001871[4]
32,3,5-Tribromothieno[3,2-b]thiophenePhenyl-SnBu₃Pd(PPh₃)₄ (5 mol%)-DMF80-10012-2475-85[5]
42,3,5-Tribromothieno[3,2-b]thiophene(Thiophen-2-yl)-SnBu₃Pd(PPh₃)₄ (5 mol%)-DMF80-10012-2480-90[5]

Mechanistic Overview: The Catalytic Cycles

Both Suzuki and Stille couplings proceed via a similar palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation Intermediate pd_complex->transmetalation R²-B(OR)₂ Base product_complex R¹-Pd(II)L_n-R² transmetalation->product_complex product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product

Catalytic cycle of the Suzuki coupling reaction.

Stille_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation Intermediate pd_complex->transmetalation R²-SnR₃ product_complex R¹-Pd(II)L_n-R² transmetalation->product_complex product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product

Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki and Stille coupling reactions for the functionalization of halo-N-heterocycles.

Protocol 1: Suzuki Coupling of 3-Bromoquinoline (Representative)

This protocol is adapted from a high-throughput experimentation study on the Suzuki-Miyaura coupling of 3-bromoquinoline.[1][2]

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (1.1 equiv)

  • Pd-CataCXium A-G3 precatalyst (3 mol%)

  • Potassium methoxide (TMSOK) (1.2 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromoquinoline, 3,5-dimethylisoxazole-4-boronic acid pinacol ester, Pd-CataCXium A-G3 precatalyst, and potassium methoxide.

  • Add anhydrous, degassed toluene to the reaction vessel.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of a Polybrominated Heterocycle (Representative)

This protocol is a general procedure for the Stille coupling of polybrominated thieno[3,2-b]thiophene, which can be adapted for haloquinolines.[5]

Materials:

  • Polybrominated heterocycle (e.g., 2,3,5-tribromothieno[3,2-b]thiophene) (1.0 equiv)

  • Organotin reagent (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the polybrominated heterocycle and Pd(PPh₃)₄.

  • Dissolve the solids in anhydrous DMF or toluene to make a solution of approximately 0.1 M with respect to the substrate.

  • Add the organotin reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through Celite to remove the tin salts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Workflow

The general workflows for Suzuki and Stille couplings share similarities but have key differences, particularly in the reagents used and the workup procedure.

Comparative_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s1 Combine Haloquinoline, Boronic Acid, Catalyst, Base s2 Add Solvent s1->s2 s3 Heat and Stir s2->s3 s4 Aqueous Workup s3->s4 s5 Purification s4->s5 st1 Combine Haloquinoline, Organostannane, Catalyst st2 Add Solvent st1->st2 st3 Heat and Stir st2->st3 st4 Workup with KF (Tin Removal) st3->st4 st5 Purification st4->st5

General experimental workflows for Suzuki and Stille couplings.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective for the functionalization of quinolines. The choice between them is often dictated by a trade-off between practicality, safety, and substrate compatibility.

  • For most applications, particularly in drug discovery and development, the Suzuki coupling is the preferred method. This is primarily due to the low toxicity of organoboron reagents and the ease of removing the inorganic byproducts. The vast commercial availability of diverse boronic acids further enhances its utility.

  • The Stille coupling, however, offers distinct advantages in specific scenarios. It often exhibits greater tolerance for sensitive functional groups that may not be compatible with the basic conditions of the Suzuki reaction.[6] For substrates where the corresponding boronic acid is unstable or commercially unavailable, the Stille coupling provides a robust alternative.[6] Furthermore, in cases involving sterically hindered substrates, the Stille coupling may provide higher yields.[4]

Ultimately, the optimal choice depends on the specific synthetic target, the functional groups present in the starting materials, and the resources available in the laboratory. For routine aryl-aryl couplings on robust quinoline scaffolds, the Suzuki reaction is generally the more practical and environmentally benign option. For complex, highly functionalized quinolines or when steric hindrance is a concern, the Stille coupling remains an indispensable tool in the synthetic chemist's toolbox, provided that appropriate safety precautions are taken and efficient methods for tin removal are employed.

References

Benchmarking the Antimicrobial Efficacy of New Quinoline-Diones Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Quinoline-diones, a class of heterocyclic compounds, have emerged as a promising scaffold in the design of new antimicrobials due to their broad-spectrum activity. This guide provides an objective comparison of the antimicrobial efficacy of new quinoline derivatives against clinically significant isolates, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Efficacy

The following table summarizes the in vitro activity of recently developed quinoline derivatives against key clinical isolates, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] For context, the MIC values of conventional antibiotics are included where available.

CompoundTarget OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)Source
Compound 6c (a quinoline-2-one derivative) MRSA0.75Daptomycin-[2]
Vancomycin-Resistant Enterococci (VRE)0.75Daptomycin-[2]
MRSE2.50Daptomycin-[2]
Compound 13 (2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline) Staphylococcus aureus (MRSA)20±3.3--[3]
Pseudomonas aeruginosa10±1.5--[3]
Compound 8 (1-(quinolin-2-ylamino)pyrrolidine-2,5-dione) Pseudomonas aeruginosa5±2.2--[3]
Compound 28f (a quinoline derivative) MRSA1.5--[4]
Compound 28g (a quinoline derivative) MRSA1.5--[4]
Compound 6d (a quinolone triazole) MRSA0.5Norfloxacin8[4]
Chloramphenicol16[4]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two key assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro susceptibility of a microorganism to an antimicrobial agent.[1] The broth microdilution method is a commonly used technique.

1. Preparation of Materials:

  • Test Compounds: New quinoline-dione derivatives and reference antibiotics are dissolved in a suitable solvent to create stock solutions.

  • Bacterial Strains: Pure, overnight cultures of clinical isolates are used.

  • Growth Medium: Mueller-Hinton Broth (MHB) is typically used for aerobic and facultative anaerobic bacteria.[5]

  • Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Inoculum Preparation:

  • A bacterial suspension is prepared from an overnight culture in sterile saline or broth.

  • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ Colony Forming Units (CFU)/mL.[5]

  • The standardized suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.[5]

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds and reference antibiotics are prepared in the microtiter plate using the growth medium.[6]

  • The prepared bacterial inoculum is added to each well containing the diluted antimicrobial agents.

  • Control wells are included: a positive control with inoculum but no antimicrobial agent, and a negative control with medium only.

  • The plate is incubated at 35 ± 2°C for 16-20 hours.[5]

4. Interpretation of Results:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a bacterium.

1. Procedure:

  • The MBC test is a follow-up to the MIC test.

  • A small aliquot (typically 10 µL) is taken from the wells of the MIC plate that show no visible growth (at and above the MIC).[5]

  • These aliquots are plated onto drug-free agar plates (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 35 ± 2°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6] This is determined by counting the number of colonies on the agar plates.

  • The ratio of MBC to MIC can provide insights into whether an agent is bactericidal (killing) or bacteriostatic (inhibiting growth). An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[5]

Visualized Workflows and Mechanisms

To further elucidate the experimental process and the mechanism of action of quinoline-diones, the following diagrams are provided.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial dilutions of quinoline-dione compounds C Inoculate microtiter plate wells A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto agar plates E->F Transfer from wells ≥ MIC G Incubate agar plates at 37°C for 24h F->G H Determine MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Workflow for MIC and MBC Determination.

G cluster_cell Bacterial Cell cluster_process DNA Replication Quinoline Quinolone-Dione DNA_Gyrase DNA Gyrase (A Subunit) Quinoline->DNA_Gyrase Binds to Relaxation Relaxation of supercoiled DNA Inhibition Inhibition DNA_Gyrase->Inhibition DNA Bacterial DNA DNA->Relaxation Substrate Replication_Fork Replication Fork Progression Relaxation->Replication_Fork Separation Separation of daughter chromosomes Replication_Fork->Separation Separation->Inhibition Apoptosis Cell Death Inhibition->Apoptosis

References

Safety Operating Guide

Proper Disposal of 6,7-Dibromoquinoline-5,8-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6,7-Dibromoquinoline-5,8-dione as a halogenated organic hazardous waste. Follow your institution's specific protocols for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, information from closely related brominated quinoline derivatives indicates that this compound should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep the material to avoid dust generation. For liquid spills, use an inert absorbent material.

  • Collect: Place all contaminated materials into a designated and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for its correct handling and disposal.

PropertyValue
CAS Number 18633-05-1
Molecular Formula C₉H₃Br₂NO₂
Molecular Weight 316.93 g/mol
Appearance Solid (form may vary)
InChI Key Not available

Note: This table summarizes available data. For complete and verified information, refer to a specific Certificate of Analysis or Safety Data Sheet for the lot number you are using.

Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be disposed of as halogenated organic waste .

Step-by-Step Disposal Procedure:

  • Segregation:

    • Do not mix this compound waste with non-halogenated chemical waste or general laboratory trash.

    • Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Follow all institutional and local regulations for hazardous waste labeling.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container securely closed except when adding waste.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Recommended Disposal Method:

The primary and recommended method for the final disposal of halogenated organic compounds is incineration at a licensed and regulated hazardous waste facility. This high-temperature process is designed to break down the chemical into less hazardous components.

Experimental Workflow for Waste Handling

The following diagram illustrates the standard workflow for handling and disposing of this compound waste in a laboratory setting.

cluster_handling Chemical Handling cluster_waste Waste Generation & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Generate Waste B->C D Segregate as Halogenated Organic Waste C->D E Use Labeled 'Halogenated Waste' Container D->E F Store in Designated Satellite Accumulation Area E->F G Request EHS Pickup F->G H Incineration at Licensed Facility G->H

Caption: Workflow for handling and disposal of this compound.

Disposal Decision Pathway

This diagram outlines the decision-making process for the proper disposal route of materials contaminated with this compound.

A Material for Disposal B Is it contaminated with This compound? A->B C Dispose as Non-Hazardous Waste B->C No D Segregate as Halogenated Organic Waste B->D Yes E Is it a sharp? D->E F Place in Sharps Container for Hazardous Waste E->F Yes G Place in Halogenated Waste Container E->G No

Caption: Decision pathway for disposal of materials.

Essential Safety and Operational Guide for 6,7-Dibromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6,7-Dibromoquinoline-5,8-dione is publicly available. The following guidance is based on the safety protocols for the quinone class of chemicals and structurally similar halogenated compounds. Researchers must conduct a thorough risk assessment for their specific experimental conditions and handle this compound with extreme caution. The information provided here is for guidance purposes and should be supplemented with professional safety advice.

This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and professionals in drug development. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its chemical structure as a halogenated quinone, this compound should be treated as a hazardous substance. Compounds of this class are often associated with skin, eye, and respiratory irritation. Some quinones are known to be toxic. Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles creating a seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a splash hazard.To prevent eye irritation and potential damage from dust or splashes. Quinone-class compounds can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A disposable chemical-resistant lab coat with elasticated cuffs. Closed-toe shoes.To prevent skin contact, which can lead to irritation and potential allergic reactions.
Respiratory Protection All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure. For situations with a higher risk of aerosol generation (e.g., handling large quantities of powder), a NIOSH-approved respirator with appropriate particulate filters may be necessary based on a risk assessment.To prevent respiratory tract irritation from dust or aerosols.

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and have been recently tested.

Handling Procedures:

  • Preparation: Before starting any work, ensure all necessary equipment is clean, dry, and readily available inside the chemical fume hood.

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Weighing: If handling the solid form, carefully weigh the desired amount inside the fume hood on a tared weigh boat. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing and aerosol generation.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

Spill and Emergency Procedures:

  • Minor Spill: For a small spill contained within the fume hood, carefully sweep up the solid material, or absorb liquids with an inert material, and place it in a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers. Restrict access to the area until cleanup is complete.

Disposal Plan:

  • Waste Collection: All solid and liquid waste contaminated with this compound, including contaminated PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: As a brominated organic compound, disposal should be handled by a licensed hazardous waste disposal facility. Incineration at a facility with appropriate emission controls is a common disposal method for such compounds.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the safe handling workflow and the logical relationship of safety precautions when working with this compound.

SafeHandlingWorkflow A Preparation (Assemble equipment in fume hood) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Handling of Compound (Weighing, Solution Preparation) B->C D Experimental Procedure C->D E Decontamination (Clean glassware and work area) D->E F Waste Disposal (Collect in labeled hazardous waste container) E->F G Doff PPE and Personal Hygiene F->G

Caption: Safe handling workflow for this compound.

SafetyPrecautions cluster_ppe Personal Protective Equipment cluster_emergency Emergency Procedures cluster_handling Safe Handling Practices Eye Protection Safety Goggles & Face Shield Hand Protection Chemical-Resistant Gloves Body Protection Lab Coat Respiratory Protection Fume Hood Spill_Response Spill Kit First_Aid Eye Wash & Safety Shower Ventilation Work in a Fume Hood Storage Proper Storage Disposal Hazardous Waste Disposal Handling this compound Handling this compound Handling this compound->Eye Protection Handling this compound->Hand Protection Handling this compound->Body Protection Handling this compound->Respiratory Protection Handling this compound->Spill_Response Handling this compound->First_Aid Handling this compound->Ventilation Handling this compound->Storage Handling this compound->Disposal

Caption: Logical relationship of safety precautions for handling the compound.

Experimental Protocols Cited

While a specific, detailed experimental protocol for handling this compound was not found in the public domain, a general procedure for a three-step, one-pot synthesis of 6,7-dibromoquinoline-5,8-diones has been described.[1] This synthesis involves:

  • Ring formation: Skraup reaction of 2,5-dimethoxyaniline with an appropriate aldehyde or ketone in the presence of concentrated hydrobromic acid.

  • Didemethylation: Raising the reaction temperature.

  • Oxidation: Addition of an oxidizing agent like sodium bromate to yield the final product.

It is imperative that all steps of any synthesis or handling procedure are conducted with the stringent safety measures outlined in this guide.

Signaling Pathways

Detailed signaling pathways for this compound are not well-documented in the available literature. However, research on its derivatives has indicated interactions with various biological targets, including enzymes and receptors relevant to disease pathways.[2] Derivatives of quinoline-5,8-diones have shown cytotoxic properties against certain cancer cell lines and potential as antimicrobial agents.[2]

SignalingPathway 6,7-Dibromoquinoline-5,8-dione_Derivatives 6,7-Dibromoquinoline- 5,8-dione Derivatives Biological_Targets Biological Targets (Enzymes, Receptors) 6,7-Dibromoquinoline-5,8-dione_Derivatives->Biological_Targets Interacts with Cellular_Effects Cellular Effects Biological_Targets->Cellular_Effects Modulates Potential_Applications Potential Therapeutic Applications Cellular_Effects->Potential_Applications Leads to

Caption: General signaling pathway concept for derivatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dibromoquinoline-5,8-dione
Reactant of Route 2
6,7-Dibromoquinoline-5,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.